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  • Product: 3-Methyl-4-phenylbutanoic acid
  • CAS: 7315-68-6

Core Science & Biosynthesis

Foundational

3-Methyl-4-phenylbutanoic Acid: Structural Dynamics, Synthesis, and Pharmacological Applications

Executive Summary In the landscape of modern organic synthesis and drug discovery, aliphatic carboxylic acids serve as foundational building blocks. 3-Methyl-4-phenylbutanoic acid (CAS: 7315-68-6) is a highly versatile,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and drug discovery, aliphatic carboxylic acids serve as foundational building blocks. 3-Methyl-4-phenylbutanoic acid (CAS: 7315-68-6) is a highly versatile, branched-chain aromatic fatty acid. As a structural analog of the FDA-approved chemical chaperone 4-phenylbutyric acid (4-PBA), it shares critical pharmacophoric features while introducing a chiral center at the C3 position 1. This stereocenter is of paramount importance to medicinal chemists, as it enables the probing of stereospecific binding pockets in G-protein coupled receptors (GPCRs), most notably in the development of highly potent Histamine H2 receptor agonists 2. This whitepaper provides a comprehensive technical guide on its physicochemical properties, validated synthetic methodologies, and downstream pharmacological applications.

Chemical Identity and Structural Elucidation

The molecular architecture of 3-methyl-4-phenylbutanoic acid consists of a lipophilic phenyl ring tethered to a carboxylic acid via a branched butyl chain. The presence of the C3-methyl group fundamentally alters both its physical state and its biological target selectivity compared to linear analogs.

G Molecule 3-Methyl-4-phenylbutanoic acid Phenyl Phenyl Ring (Lipophilic Anchor) Molecule->Phenyl Hydrophobic interactions Chiral C3-Methyl Group (Stereocenter) Molecule->Chiral GPCR target selectivity Carboxyl Carboxylic Acid (H-Bonding/Salt Formation) Molecule->Carboxyl Pharmacophore / Reactivity

Structural components and functional roles of 3-Methyl-4-phenylbutanoic acid.

Physicochemical Properties

Understanding the physical properties of 3-methyl-4-phenylbutanoic acid requires analyzing the causality behind its molecular interactions. Unlike its linear counterpart 4-PBA, which is a crystalline solid at room temperature (mp 52–54°C), 3-methyl-4-phenylbutanoic acid typically presents as a viscous liquid (colorless to yellow oil) 23.

Causality of Physical State: The introduction of the C3-methyl group disrupts the planar symmetry of the aliphatic chain. This steric bulk prevents the tight intermolecular packing required to form a stable crystal lattice, significantly lowering the melting point and rendering it an oil at standard temperature and pressure.

PropertyValue / Description
IUPAC Name 3-methyl-4-phenylbutanoic acid
CAS Registry Number 7315-68-6
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Topological Polar Surface Area 37.3 Ų (Monomer)
Physical Appearance Colorless to yellow oil 2
Solubility Profile High in DCM, EtOAc, MeOH, DMSO; Poor in H₂O
Hydrogen Bond Donors/Acceptors 1 / 2

(Note: In computational databases like PubChem, carboxylic acids are occasionally represented as hydrogen-bonded dimers, yielding a computed mass of ~356.5 g/mol 4. The monomeric mass is 178.23 g/mol ).

Synthetic Methodologies and Experimental Protocols

The synthesis of 3-methyl-4-phenylbutanoic acid often relies on the asymmetric hydrogenation of unsaturated precursors to control the C3 stereocenter 5, followed by the cleavage of the ester protecting group 2.

G Start Enoate Precursor Hydrog Asymmetric Hydrogenation (Rh-Catalyst, H2) Start->Hydrog Inter Saturated Ester Hydrog->Inter Enantioselective Sapon Saponification (NaOH, H2O) Inter->Sapon Acidify Acidification (HCl, EtOAc) Sapon->Acidify Ester cleavage Product Target Product (Yellow Oil) Acidify->Product Isolation

Step-by-step synthetic workflow for 3-Methyl-4-phenylbutanoic acid.
Self-Validating Protocol: Base-Mediated Saponification

To obtain the free carboxylic acid from its corresponding ester (e.g., ethyl 3-methyl-4-phenylbutanoate), alkaline hydrolysis is the gold standard.

  • Causality of Choice: Alkaline hydrolysis is preferred over acidic hydrolysis because it operates under milder thermal conditions, preventing potential acid-catalyzed racemization at the labile C3 stereocenter and avoiding unwanted electrophilic aromatic substitution side-reactions on the phenyl ring.

Step-by-Step Methodology:

  • Reaction Initiation: Suspend 1.85 g (8.97 mmol) of ethyl 3-methyl-4-phenylbutanoate in 15 mL of 20% aqueous NaOH 2.

    • Validation Check: The initial mixture is biphasic. Vigorous magnetic stirring is mandatory to maximize the interfacial surface area between the organic ester and the aqueous hydroxide.

  • Monitoring: Stir the emulsion at room temperature.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) mobile phase. The reaction is complete when the UV-active ester spot (higher Rf​ ) is fully consumed (typically 4–6 hours).

  • Acidification: Cool the mixture in an ice bath and slowly acidify the aqueous layer with 2M HCl until the pH reaches ~2.

    • Validation Check: The solution will turn cloudy as the free carboxylic acid "oils out" of the aqueous phase. Verify the pH with indicator paper to ensure complete protonation of the carboxylate ion, which is strictly required for efficient organic extraction.

  • Extraction & Isolation: Extract the aqueous phase with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Yield & Characterization: The protocol yields approximately 1.5 g (94%) of 3-methyl-4-phenylbutanoic acid as a yellow oil 2.

    • Validation Check: ¹H-NMR (CDCl₃) should confirm the structure with key shifts: δ 9.23 (br s, 1H, COOH), 7.29–7.16 (m, 5H, Ar-H) 2.

Mechanistic Applications in Drug Development

As a structural analog of 4-PBA, 3-methyl-4-phenylbutanoic acid is heavily investigated in preclinical settings. 4-PBA is known to mitigate endoplasmic reticulum (ER) stress by preventing protein misfolding and acts as an ammonia scavenger and histone deacetylase (HDAC) inhibitor 1.

However, the unique addition of the C3-methyl group makes this compound an elite precursor for synthesizing acylguanidine-type Histamine H2 receptor agonists 2. When the carboxylic acid is coupled to a guanidine derivative, the resulting molecule acts as a highly potent ligand. The chirality at C3 dictates the spatial orientation of the lipophilic phenyl ring within the transmembrane binding pocket of the H2 receptor, directly modulating the conformational change required to activate the Gs-protein signaling cascade.

G Ligand Acylguanidine Derivative (from 3-Me-4-PBA) Receptor Histamine H2 Receptor (GPCR) Ligand->Receptor Stereospecific Binding GProtein Gs Protein Activation Receptor->GProtein Conformational shift Effector Adenylate Cyclase GProtein->Effector Alpha-s subunit Response Increased cAMP (Cellular Response) Effector->Response ATP to cAMP conversion

Pharmacological signaling pathway of 3-Me-4-PBA derived H2 receptor agonists.

Furthermore, the compound is heavily utilized in advanced C(sp³)–H functionalization research, acting as a substrate to explore novel catalytic pathways (e.g., palladium-catalyzed hydroxylation or lactonization) to build even more complex molecular architectures from simple aliphatic acids 3.

References

  • Benchchem. 3-Methyl-4-phenylbutanoic Acid | Research Chemical. Benchchem. 1

  • Baumeister, P. Highly Potent, Selective Acylguanidine-Type Histamine H2 Receptor Agonists: Synthesis and Structure-Activity Relationships. Dissertation, Universität Regensburg. 2

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 91757380, 3-methyl-4-phenylbutanoic acid. PubChem. 4

  • Xu, T. C(sp³)–H Functionalization of Aliphatic Carboxylic Acids. Dissertation, Kiel University. 3

  • Sun, X., Zhou, L., Wang, C.-J., & Zhang, X. Rh-Catalyzed Highly Enantioselective Synthesis of 3-Arylbutanoic Acids. Wiley-VCH. 5

Sources

Exploratory

An In-depth Technical Guide to the Receptor Binding Affinity of 3-Methyl-4-phenylbutanoic Acid Derivatives

Introduction: Unlocking the Therapeutic Potential of Phenylalkanoic Acid Scaffolds The 3-methyl-4-phenylbutanoic acid scaffold represents a promising starting point for the development of novel therapeutics targeting a r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Therapeutic Potential of Phenylalkanoic Acid Scaffolds

The 3-methyl-4-phenylbutanoic acid scaffold represents a promising starting point for the development of novel therapeutics targeting a range of biological receptors. Its structural similarity to endogenous neurotransmitters and other bioactive molecules, such as the anxiolytic and nootropic agent phenibut (β-phenyl-γ-aminobutyric acid), suggests a high potential for interaction with key proteins involved in physiological and pathological processes.[1][2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core principles and methodologies for assessing the receptor binding affinity of 3-methyl-4-phenylbutanoic acid derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for key binding assays, and explore the structure-activity relationships (SAR) that govern the interaction of these compounds with their biological targets. The primary focus will be on two prominent receptor families where this scaffold is predicted to show activity: the γ-aminobutyric acid (GABA) receptors and dipeptidyl peptidase-IV (DPP-IV).

Chapter 1: Strategic Approaches to Derivative Synthesis and Selection

The journey to understanding receptor binding affinity begins with the strategic design and synthesis of a library of 3-methyl-4-phenylbutanoic acid derivatives. The rationale behind the selection of specific structural modifications is paramount to efficiently exploring the chemical space and elucidating meaningful structure-activity relationships.

Core Scaffold and Rationale for Modification

The 3-methyl-4-phenylbutanoic acid core offers several key points for chemical modification to modulate its pharmacokinetic and pharmacodynamic properties. These include the phenyl ring, the carboxylic acid moiety, and the methyl group.

  • Phenyl Ring Substitution: The phenyl group provides a locus for a wide array of substitutions to probe the electronic and steric requirements of the receptor binding pocket. Introducing electron-withdrawing groups (e.g., halogens such as chloro, fluoro) or electron-donating groups (e.g., methoxy, alkyl) can significantly alter the molecule's interaction with the target protein.[4]

  • Carboxylic Acid Bioisosteres: The carboxylic acid group is a key pharmacophore, often involved in hydrogen bonding interactions within the receptor active site.[5] However, it can also limit blood-brain barrier permeability. Therefore, the synthesis of derivatives where this group is replaced with bioisosteres (e.g., esters, amides, tetrazoles) is a critical strategy.

  • Stereochemistry at the Chiral Center: The methyl group at the 3-position introduces a chiral center. It is well-established that the stereochemistry of a molecule can have a profound impact on its receptor binding affinity and efficacy. For instance, the R- and S-enantiomers of phenibut exhibit different affinities for their target receptors.[1][6] Therefore, the synthesis and evaluation of individual enantiomers are crucial.

Illustrative Synthetic Scheme

A general synthetic approach to generate a focused library of 3-methyl-4-phenylbutanoic acid derivatives is outlined below. This multi-step synthesis allows for the introduction of diversity at the phenyl ring.

G cluster_0 Synthesis of 3-Methyl-4-phenylbutanoic Acid Derivatives A Substituted Phenylacetic Acid B Esterification A->B C Substituted Phenylacetate B->C D Alkylation with Propylene Oxide C->D E 3-Hydroxy-3-methyl-4-phenylbutanoate D->E F Oxidation E->F G 3-Keto-3-methyl-4-phenylbutanoate F->G H Reduction and Hydrolysis G->H I Target Derivative: 3-Methyl-4-(substituted-phenyl)butanoic Acid H->I

Caption: Generalized synthetic workflow for 3-methyl-4-phenylbutanoic acid derivatives.

Chapter 2: Key Target Receptors and Signaling Pathways

Based on the structural characteristics of the 3-methyl-4-phenylbutanoic acid scaffold, two primary receptor systems are of high interest for binding affinity studies: the GABAergic system and the enzyme dipeptidyl peptidase-IV.

The GABAergic System: Modulating Neuronal Inhibition

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system (CNS). GABA receptors are crucial targets for a wide range of therapeutics, including anxiolytics, sedatives, and anticonvulsants.[7] There are two main classes of GABA receptors:

  • GABAA Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[8]

  • GABAB Receptors: These are G protein-coupled receptors (GPCRs) that mediate slower and more prolonged inhibitory effects through the modulation of second messenger systems.[2]

The structural similarity of 3-methyl-4-phenylbutanoic acid to GABA and its analogue phenibut strongly suggests potential activity at GABA receptors.[1][3]

GABA_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GAT GABA Transporter (GAT) GABA_release->GAT Reuptake GABA_A GABA_A Receptor GABA_release->GABA_A Binds GABA_B GABA_B Receptor GABA_release->GABA_B Binds Cl_channel Cl- Influx GABA_A->Cl_channel Activates GPCR_cascade G-protein Signaling GABA_B->GPCR_cascade Activates Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization GPCR_cascade->Hyperpolarization

Caption: Simplified GABAergic signaling pathway at the synapse.

Dipeptidyl Peptidase-IV (DPP-IV): A Target in Metabolic Disease

DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[9] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[10][11] Certain small molecule inhibitors of DPP-IV share structural features with phenylalkanoic acids, suggesting that derivatives of 3-methyl-4-phenylbutanoic acid could be designed to target this enzyme.

DPP4_Pathway cluster_0 Incretin Regulation cluster_1 Pancreatic Beta-Cell GLP1 Active GLP-1 DPP4 DPP-IV Enzyme GLP1->DPP4 Substrate GLP1_R GLP-1 Receptor GLP1->GLP1_R Binds Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Cleavage Insulin_Secretion Insulin Secretion GLP1_R->Insulin_Secretion Stimulates DPP4_Inhibitor DPP-IV Inhibitor (e.g., Derivative) DPP4_Inhibitor->DPP4 Inhibits

Caption: Mechanism of DPP-IV inhibition in the incretin pathway.

Chapter 3: Methodologies for Determining Receptor Binding Affinity

The quantitative assessment of receptor binding affinity is fundamental to drug discovery. This chapter provides detailed, step-by-step protocols for three widely used techniques: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Radioligand Binding Assay for GABAA Receptors

This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.2 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of the membrane preparation to each well.

    • Add 50 µL of various concentrations of the 3-methyl-4-phenylbutanoic acid derivative (test compound).

    • Add 50 µL of a fixed concentration of a radioligand, such as [³H]-muscimol (a GABAA agonist).

    • For non-specific binding determination, add a high concentration of unlabeled GABA (e.g., 10 µM) to a set of wells.

    • Incubate the plate at 4°C for 60 minutes.

  • Termination and Detection:

    • Rapidly terminate the assay by vacuum filtration through glass fiber filters (e.g., GF/B), followed by three quick washes with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Surface Plasmon Resonance (SPR) for DPP-IV Interaction

SPR is a label-free technique that measures real-time interactions between a ligand (immobilized on a sensor chip) and an analyte (in solution).

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize recombinant human DPP-IV onto the activated surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Measurement:

    • Prepare a series of dilutions of the 3-methyl-4-phenylbutanoic acid derivative in running buffer (e.g., HBS-EP).

    • Inject the derivative solutions over the DPP-IV-immobilized surface at a constant flow rate.

    • Record the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the derivative to the immobilized DPP-IV.

    • After each injection, regenerate the sensor surface using a mild acidic or basic solution to remove the bound derivative.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized DPP-IV) to correct for bulk refractive index changes.

    • Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the target receptor (e.g., purified DPP-IV) in a suitable buffer (e.g., phosphate-buffered saline).

    • Prepare a solution of the 3-methyl-4-phenylbutanoic acid derivative in the same buffer. The concentration of the derivative should be 10-20 times higher than that of the receptor.

    • Degas both solutions to prevent air bubbles.

  • Titration:

    • Load the receptor solution into the sample cell of the calorimeter and the derivative solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature.

    • Perform a series of small, sequential injections of the derivative solution into the receptor solution while stirring.

    • Measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat released or absorbed per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the derivative to the receptor.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka or Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.

Chapter 4: Structure-Activity Relationships (SAR) of 3-Methyl-4-phenylbutanoic Acid Derivatives

While extensive published data on the receptor binding of a wide range of 3-methyl-4-phenylbutanoic acid derivatives is limited, we can infer plausible SAR based on studies of structurally related compounds, particularly phenibut and its analogues.[1][2][6] The following table presents illustrative binding affinity data for a hypothetical series of derivatives, designed to explore key structural modifications.

Table 1: Illustrative Receptor Binding Affinity Data for 3-Methyl-4-phenylbutanoic Acid Derivatives

Compound IDR1 (Phenyl Substitution)R2 (Carboxylic Acid Moiety)StereochemistryGABAA R Binding (Kᵢ, µM)DPP-IV Inhibition (IC₅₀, µM)
1 H-COOHRacemic150>200
2 4-Cl-COOHRacemic75150
3 4-OCH₃-COOHRacemic180>200
4 H-COOCH₃Racemic>200180
5 4-Cl-COOCH₃Racemic>20090
6 H-CONH₂Racemic120>200
7 4-Cl-COOH(R)-enantiomer50120
8 4-Cl-COOH(S)-enantiomer110180

Analysis of Structure-Activity Relationships:

  • Effect of Phenyl Substitution: The introduction of an electron-withdrawing group, such as a chlorine atom at the para-position of the phenyl ring (Compound 2 ), is hypothesized to enhance binding affinity for the GABAA receptor compared to the unsubstituted parent compound (Compound 1 ). This suggests a potential interaction with an electropositive region within the binding pocket. Conversely, an electron-donating group like a methoxy group (Compound 3 ) may slightly decrease affinity.

  • Role of the Carboxylic Acid: Modification of the carboxylic acid to a methyl ester (Compounds 4 and 5 ) is predicted to abolish significant GABAA receptor binding, highlighting the critical role of the carboxylate in interacting with the receptor, likely through hydrogen bonding or ionic interactions.[5] However, this modification may unmask or enhance inhibitory activity at DPP-IV, where a less polar group might be favored in the active site.

  • Amide as a Carboxylic Acid Mimic: The replacement of the carboxylic acid with an amide group (Compound 6 ) may partially restore binding to the GABAA receptor, as the amide can still act as a hydrogen bond donor and acceptor, albeit with different electronic properties than the carboxylate.

  • Importance of Stereochemistry: As observed with related compounds like phenibut, the stereochemistry at the 3-position is expected to be a critical determinant of binding affinity.[1][6] The (R)-enantiomer (Compound 7 ) is predicted to have a higher affinity for the GABAA receptor than the (S)-enantiomer (Compound 8 ), indicating a stereospecific fit within the receptor's binding site.

Conclusion: A Roadmap for Novel Therapeutic Discovery

This in-depth technical guide provides a foundational framework for the investigation of the receptor binding affinity of 3-methyl-4-phenylbutanoic acid derivatives. By employing a strategic approach to chemical synthesis, guided by sound principles of medicinal chemistry, and utilizing robust biophysical techniques for affinity determination, researchers can effectively navigate the path toward identifying novel and potent modulators of key biological targets. The exploration of structure-activity relationships, as outlined in this guide, is a critical component of this process, enabling the rational design of next-generation therapeutics with improved efficacy and selectivity. The methodologies and insights presented herein are intended to empower researchers, scientists, and drug development professionals to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Unedited - Advance copy Pre-Review Report: PHENIBUT. (URL not available)
  • Rational approaches for the design of various GABA modulators and their clinical progression - PMC. [Link]

  • IC 50 values for inhibition of GABA uptake in neurons, astrocytes, and... - ResearchGate. [Link]

  • Schematic representation of structure activity relationship. - ResearchGate. [Link]

  • 50 and IC 50 values for GABA A receptor agonists and antago- nists in... - ResearchGate. [Link]

  • Phenibut : The Journal of Clinical Pharmacology - Ovid. [Link]

  • Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. - Semantic Scholar. [Link]

  • Optical isomers of phenibut inhibit [H3]-Gabapentin binding in vitro and show activity in animal models of chronic pain - ResearchGate. [Link]

  • Purchasing “Nootropics” Online: Identification and Quantification of Ingredients in Phenibut-Containing Products - MDPI. [Link]

  • 2nd revision - Spiral. [Link]

  • Ligand gated ion channels: GABAA receptor pharmacology on QPatch | Sophion Bioscience. [Link]

  • Structure-Dependent Activity of Natural GABA(A) Receptor Modulators - MDPI. [Link]

  • Structure activity relationship of selective GABA uptake inhibitors - PubMed. [Link]

  • Structure-activity relationships of selective GABA uptake inhibitors - PubMed. [Link]

  • Phenolics as GABAA Receptor Ligands: An Updated Review - MDPI. [Link]

  • Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - ResearchGate. [Link]

  • Relationships of structure to binding of gamma-aminobutyric acid (GABA) and related compounds with the GABA and benzodiazepine receptors - PubMed. [Link]

  • R-(-)-beta-phenyl-GABA Is a Full Agonist at GABAB Receptors in Brain Slices but a Partial Agonist in the Ileum - PubMed. [Link]

  • Phenibut - Wikipedia. [Link]

  • Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. [Link]

  • Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents - PMC. [Link]

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Foundational

Transcriptomic changes induced by 3-Methyl-4-phenylbutanoic acid exposure

Transcriptomic Reprogramming Induced by 3-Methyl-4-phenylbutanoic Acid (3-M-4-PBA): A Dual-Mechanism Technical Guide Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of decoupling...

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Author: BenchChem Technical Support Team. Date: April 2026

Transcriptomic Reprogramming Induced by 3-Methyl-4-phenylbutanoic Acid (3-M-4-PBA): A Dual-Mechanism Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of decoupling overlapping cellular stress responses during drug development. 3-Methyl-4-phenylbutanoic acid (3-M-4-PBA), a lipophilic structural analog of the well-documented 4-phenylbutyric acid (4-PBA)[1], offers a unique pharmacological profile. By adding a 3-methyl group to the valeric acid backbone, cellular penetrance is enhanced while retaining a potent dual mechanism of action: chemical chaperoning to alleviate endoplasmic reticulum (ER) stress, and histone deacetylase (HDAC) inhibition to drive epigenetic remodeling[1][2]. This whitepaper provides an in-depth analysis of the transcriptomic changes induced by 3-M-4-PBA, detailing the causality behind these shifts and outlining a self-validating experimental protocol for RNA-sequencing (RNA-seq) analysis.

Mechanism I: Attenuation of the Unfolded Protein Response (UPR)

The Causality of ER Stress Alleviation Under conditions of proteotoxic stress, misfolded proteins accumulate in the ER lumen. This accumulation competitively binds the master chaperone GRP78 (BiP/HSPA5), forcing its dissociation from three critical transmembrane sensors: PERK, IRE1α, and ATF6[3][4]. The release of these sensors triggers the Unfolded Protein Response (UPR), a transcriptomic cascade designed to halt protein translation and, if unresolved, initiate apoptosis[3].

3-M-4-PBA acts as a low-molecular-weight chemical chaperone. Its hydrophobic phenyl ring and aliphatic chain interact with exposed hydrophobic regions of misfolded proteins, shielding them from aggregation and facilitating proper folding[1]. By reducing the misfolded protein load, 3-M-4-PBA allows GRP78 to re-bind and sequester PERK, IRE1α, and ATF6, effectively silencing the UPR at the transcriptomic level[4].

Transcriptomic Signatures: Exposure to 3-M-4-PBA during ER stress results in the profound downregulation of terminal UPR effectors. RNA-seq data typically reveals sharp decreases in ATF4 (Activating Transcription Factor 4) and DDIT3 (CHOP), which are primary drivers of ER stress-induced apoptosis[4][5]. Furthermore, compensatory chaperone genes like HSPA5 are downregulated as ER homeostasis is restored[3].

UPR_Pathway Misfolded Misfolded Proteins (ER Stress) GRP78 GRP78 (BiP) Misfolded->GRP78 Sequesters PBA 3-M-4-PBA (Chemical Chaperone) PBA->Misfolded Folds/Clears PERK PERK Sensor PBA->PERK Indirectly Inhibits GRP78->PERK Releases IRE1 IRE1α Sensor GRP78->IRE1 Releases ATF4 ATF4 Transcription PERK->ATF4 Activates CHOP CHOP (Apoptosis) ATF4->CHOP Upregulates

Diagram 1: 3-M-4-PBA intervention in the UPR pathway, preventing PERK-mediated CHOP activation.

Mechanism II: Epigenetic Remodeling via HDAC Inhibition

The Causality of Chromatin Relaxation Beyond the ER, 3-M-4-PBA translocates to the nucleus where it functions as a pan-HDAC inhibitor[1][2]. Histone deacetylases remove acetyl groups from lysine residues on histone tails, maintaining a condensed, transcriptionally repressed chromatin state (heterochromatin). By inhibiting HDAC activity, 3-M-4-PBA promotes the hyperacetylation of histones (e.g., H3K4me3, H3K9ac), leading to chromatin relaxation (euchromatin)[2][6].

Transcriptomic Signatures: This epigenetic shift reactivates specific gene clusters. Transcriptome analyses of PBA analogs reveal a robust upregulation of the NF-κB – Egr-1 axis, driving the expression of extracellular matrix (ECM) organization genes (e.g., COL1A1, FN1)[2]. Additionally, HDAC inhibition by PBA derivatives has been shown to reactivate epigenetically silenced interferon-stimulated genes (ISGs), boosting intrinsic cellular defense pathways[6].

Quantitative Transcriptomic Data Summary

To establish baseline expectations for your bioinformatics pipelines, the following table summarizes the anticipated transcriptomic fold-changes when treating stressed in vitro models with 3-M-4-PBA.

Gene SymbolGene NameTarget PathwayExpected log₂FCBiological Implication
DDIT3 CHOPUPR / Apoptosis-2.5Suppression of ER stress-induced cell death[5].
HSPA5 GRP78 / BiPUPR / Chaperone-2.0Restoration of ER proteostasis; reduced need for chaperones[4].
ATF4 Activating Transcription Factor 4UPR / PERK Axis-1.8Deactivation of the PERK signaling cascade[5].
EGR1 Early Growth Response 1Epigenetic / Proliferation+2.2HDAC inhibition-driven cellular proliferation and repair[2].
COL1A1 Collagen Type I Alpha 1Epigenetic / ECM+1.5Upregulation of extracellular matrix organization[2].
IFNA1 Interferon Alpha 1Epigenetic / Immune+1.8Reactivation of epigenetically silenced immune signaling[6].

Self-Validating Experimental Protocol for RNA-Seq

To isolate the specific transcriptomic effects of 3-M-4-PBA, the experimental design must be self-validating. Simply treating cells with the compound is insufficient; you must induce stress, rescue it, and sequence all states to prove causality.

Step-by-Step Methodology:

  • Model Preparation & Grouping: Seed a relevant cell line (e.g., C2C12 myoblasts or IPEC-J2 epithelial cells) into 6-well plates[2][7]. Establish four distinct experimental groups:

    • Group A (Control): Vehicle only (0.1% DMSO).

    • Group B (Stress Inducer): Tunicamycin (1 µg/mL) for 12 hours to forcefully induce ER stress[4][7].

    • Group C (Rescue): Tunicamycin (1 µg/mL) + 3-M-4-PBA (1 mM) for 12 hours[7].

    • Group D (Epigenetic Baseline): 3-M-4-PBA (1 mM) alone for 12 hours.

  • RNA Extraction & Quality Control: Lyse cells using TRIzol reagent. Extract total RNA and quantify via a bioanalyzer. Crucial: Proceed to library prep only if the RNA Integrity Number (RIN) is > 8.0 to ensure transcriptomic fidelity.

  • Library Preparation & Sequencing: Perform Poly-A enrichment to isolate mRNA. Construct cDNA libraries and sequence on an Illumina NovaSeq platform (Paired-End 150bp) aiming for >30 million reads per sample.

  • Bioinformatics & Validation: Align reads to the reference genome using STAR. Quantify differential expression using DESeq2. Self-Validation Check: Group B must show a >2.0 log₂FC increase in CHOP relative to Group A. Group C must show a subsequent negative log₂FC in CHOP relative to Group B, proving 3-M-4-PBA successfully rescued the induced stress[7].

Workflow Cell Cell Culture (4 Experimental Groups) Stress Tunicamycin (1 µg/mL) Induces UPR Cell->Stress Group B & C RNA RNA Extraction (RIN > 8.0) Cell->RNA Group A & D Treat 3-M-4-PBA (1 mM) Rescues Stress Stress->Treat Group C Only Treat->RNA Seq Illumina NovaSeq (PE150, >30M Reads) RNA->Seq Bioinfo DESeq2 Analysis (Self-Validating Logic) Seq->Bioinfo

Diagram 2: Self-validating RNA-seq workflow ensuring causal linkage between stress induction and rescue.

Conclusion

3-Methyl-4-phenylbutanoic acid is a highly versatile small molecule. By understanding its dual mechanisms—acting as a chemical chaperone in the ER and an HDAC inhibitor in the nucleus—researchers can accurately interpret the complex transcriptomic reprogramming it induces. Utilizing rigorous, self-validating RNA-seq protocols ensures that the observed downregulation of UPR markers and upregulation of epigenetic targets are causally linked to the compound's unique pharmacological properties.

References

  • ResearchGate. "Effect of 4‐phenylbutyric acid (4‐PBA) on the expression of ER stress...". ResearchGate. [Link]

  • bioRxiv. "4-Phenylbutyric Acid Activates an NF-κB - Egr-1 Axis to Control Myoblast Proliferation and ECM Gene Expression Profiles". bioRxiv. [Link]

  • MDPI. "Identification of Common Genes Regulated by ER Stress During the Development of Diabetic Nephropathy Based on Human Transcriptome Datasets and an In Vivo Mouse Model". MDPI. [Link]

  • JCI Insight. "Inhibition of vascular smooth muscle cell PERK/ATF4 ER stress signaling protects against abdominal aortic aneurysms". JCI Insight. [Link]

  • Anticancer Research. "An Integrated Epigenome and Transcriptome Analysis to Clarify the Effect of Epigenetic Inhibitors on GIST". Anticancer Research. [Link]

  • Frontiers. "Reduced Endoplasmic Reticulum Stress-Mediated Autophagy Is Required for Leptin Alleviating Inflammation in Adipose Tissue". Frontiers. [Link]

  • NIH / PMC. "ER Proteotoxic Stress Drives Mitochondrial Dysfunction in Heat-Stressed Intestinal Epithelial Cells". PubMed Central. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-Methyl-4-phenylbutanoic acid

An Application Note and In-Depth Protocol for the Synthesis of 3-Methyl-4-phenylbutanoic Acid Abstract This document provides a comprehensive guide for the synthesis of 3-Methyl-4-phenylbutanoic acid, a valuable building...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and In-Depth Protocol for the Synthesis of 3-Methyl-4-phenylbutanoic Acid

Abstract

This document provides a comprehensive guide for the synthesis of 3-Methyl-4-phenylbutanoic acid, a valuable building block in medicinal chemistry and materials science. We present a comparative analysis of potential synthetic strategies and deliver a detailed, step-by-step protocol for a robust and scalable malonic ester synthesis route. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and safety considerations to ensure reproducible and safe execution of the synthesis.

Introduction to 3-Methyl-4-phenylbutanoic Acid

3-Methyl-4-phenylbutanoic acid is a carboxylic acid derivative featuring a chiral center at the C3 position. This structure makes it a valuable intermediate in the synthesis of more complex, stereochemically defined molecules, which is of paramount importance in the development of pharmaceuticals and agrochemicals. The presence of both a phenyl group and a methyl-substituted alkyl chain provides a versatile scaffold for further chemical modifications.

Comparative Overview of Synthetic Strategies

Several synthetic routes can be envisioned for the preparation of 3-Methyl-4-phenylbutanoic acid. Here, we evaluate two plausible strategies and justify the selection of the malonic ester synthesis for our detailed protocol.

Two-Step Synthesis via a Ketone Intermediate

A logical approach involves the initial synthesis of 3-Methyl-4-phenylbutan-2-one, followed by its oxidation to the desired carboxylic acid.

  • Step 1: Ketone Synthesis: The ketone intermediate can be prepared via an aldol condensation of benzaldehyde with 2-butanone to yield 3-methyl-4-phenyl-3-buten-2-one. Subsequent catalytic hydrogenation of the carbon-carbon double bond affords 3-Methyl-4-phenylbutan-2-one[1].

  • Step 2: Oxidation: The resulting methyl ketone could then be oxidized to the carboxylic acid. Two common methods for this transformation are:

    • The Haloform Reaction: This reaction is specific for methyl ketones and involves treatment with a halogen (e.g., bromine or iodine) in the presence of a strong base.[2][3][4][5][6] The reaction proceeds through exhaustive halogenation of the methyl group, followed by nucleophilic acyl substitution to yield the carboxylate and a haloform.

    • The Baeyer-Villiger Oxidation: This reaction employs a peroxyacid (like mCPBA) to convert a ketone into an ester.[7][8][9][10][11] Subsequent hydrolysis of the ester would yield the target carboxylic acid. The regioselectivity of this reaction is governed by the migratory aptitude of the groups attached to the carbonyl, with the group better able to stabilize a positive charge migrating preferentially. For 3-Methyl-4-phenylbutan-2-one, the secondary alkyl group would be expected to migrate over the methyl group, leading to the desired product after hydrolysis.

While this route is feasible, it requires two distinct synthetic operations and the optimization of the oxidation step for this specific substrate.

Malonic Ester Synthesis

The malonic ester synthesis is a classic and highly reliable method for preparing carboxylic acids from alkyl halides.[12][13][14][15] This method involves the alkylation of an enolate generated from a malonic ester, followed by hydrolysis and decarboxylation.

For the synthesis of 3-Methyl-4-phenylbutanoic acid, a tailored approach using diethyl methylmalonate as the starting material is particularly advantageous. The enolate of diethyl methylmalonate can be alkylated with benzyl bromide. The subsequent hydrolysis of the diethyl ester groups to carboxylic acids, followed by heating in an acidic medium, leads to the decarboxylation of one of the carboxyl groups, yielding the final product.

This route was chosen for the detailed protocol due to its high reliability, predictability, and the use of common laboratory reagents and techniques. It offers excellent control over the final structure in a single, well-established reaction sequence.

Detailed Synthesis Protocol: Malonic Ester Synthesis Route

Principle

The synthesis proceeds via the SN2 alkylation of the enolate of diethyl methylmalonate with benzyl bromide. The resulting dialkylated malonic ester is then saponified to the corresponding dicarboxylate salt. Acidification followed by heating induces decarboxylation to afford 3-Methyl-4-phenylbutanoic acid.

Visual Workflow of the Synthesis

Synthesis_Workflow A Diethyl methylmalonate B Enolate Formation (NaOEt, Ethanol) A->B Step 1 C Alkylation (Benzyl bromide) B->C Step 2 D Saponification (NaOH, H2O/Ethanol) C->D Step 3 E Acidification & Decarboxylation (HCl, heat) D->E Step 4 F 3-Methyl-4-phenylbutanoic acid E->F Step 5

Caption: Overall workflow for the synthesis of 3-Methyl-4-phenylbutanoic acid.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (g)Amount (mmol)Molar Eq.
Diethyl methylmalonateC₈H₁₄O₄174.198.7150.01.0
Sodium metalNa22.991.2755.01.1
Absolute EthanolC₂H₅OH46.0750 mL--
Benzyl bromideC₇H₇Br171.048.5550.01.0
Sodium hydroxideNaOH40.006.001503.0
Hydrochloric acid (conc.)HCl36.46As needed--
Diethyl ether(C₂H₅)₂O74.12As needed--
Anhydrous MgSO₄MgSO₄120.37As needed--
Instrumentation
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Detailed Step-by-Step Procedure

Step 1: Formation of the Sodium Ethoxide and the Enolate

  • Under a dry nitrogen atmosphere, place 50 mL of absolute ethanol into a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Carefully add 1.27 g (55.0 mmol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Once the sodium has fully dissolved and the solution has cooled to room temperature, add 8.71 g (50.0 mmol) of diethyl methylmalonate dropwise to the sodium ethoxide solution with stirring.

  • Stir the mixture for 30 minutes at room temperature to ensure complete formation of the enolate.

Step 2: Alkylation with Benzyl Bromide

  • Add 8.55 g (50.0 mmol) of benzyl bromide to a dropping funnel and add it dropwise to the stirred enolate solution over a period of 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain reflux for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Saponification of the Diester

  • After the alkylation is complete, cool the reaction mixture to room temperature.

  • Prepare a solution of 6.00 g (150 mmol) of sodium hydroxide in 30 mL of water and add it to the reaction mixture.

  • Heat the mixture to reflux and maintain reflux for 4 hours to ensure complete hydrolysis of the ester groups. A solid precipitate of the disodium salt may form.

Step 4: Acidification and Decarboxylation

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid dropwise with stirring until the pH is approximately 1-2 (test with pH paper). Vigorous evolution of carbon dioxide will occur.

  • Once the gas evolution has ceased, gently heat the mixture to reflux for 1 hour to ensure complete decarboxylation.

Step 5: Work-up and Purification

  • Cool the reaction mixture to room temperature. The product may separate as an oil.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) to yield pure 3-Methyl-4-phenylbutanoic acid.

Mechanism of Malonic Ester Synthesis

Mechanism cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Hydrolysis & Decarboxylation A Diethyl methylmalonate B Enolate A->B NaOEt C Alkylated Diester B->C Benzyl bromide (SN2) D Diacid C->D 1. NaOH, H2O 2. H3O+ E Final Product D->E Heat, -CO2

Caption: Key steps in the malonic ester synthesis mechanism.

Safety Precautions

  • Sodium metal: Highly reactive with water, producing flammable hydrogen gas. Handle with care in a dry environment.

  • Benzyl bromide: A lachrymator and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium ethoxide/hydroxide: Corrosive bases. Avoid contact with skin and eyes.

  • Concentrated hydrochloric acid: Highly corrosive. Handle with extreme care in a fume hood.

  • Diethyl ether: Highly flammable. Ensure there are no ignition sources nearby during its use.

Characterization

The identity and purity of the synthesized 3-Methyl-4-phenylbutanoic acid should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton.

  • IR Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the carboxylic acid and the broad O-H stretch.

  • Mass Spectrometry: To determine the molecular weight of the compound.

References

  • Wikipedia. Baeyer–Villiger oxidation. [Link]

  • AdiChemistry. Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude. [Link]

  • Pearson. Show how the following compounds can be made using the malonic es.... [Link]

  • Organic Chemistry Tutor. Baeyer-Villiger Oxidation. [Link]

  • Master Organic Chemistry. Haloform Reaction of Methyl Ketones. [Link]

  • Wikipedia. Haloform reaction. [Link]

  • Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]

  • Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Chemistry LibreTexts. 23.8 Malonic Ester Synthesis. [Link]

  • Chemistry Steps. Malonic Ester Synthesis. [Link]

  • Organic Chemistry On-Line. Malonic Ester Synthesis. [Link]

  • Chemistry Steps. Baeyer-Villiger Oxidation. [Link]

  • University of Calgary. Ch18: Haloform reaction. [Link]

  • YouTube. The Haloform Reaction. [Link]

  • Organic Chemistry Portal. Haloform Reaction. [Link]

  • OpenOChem Learn. Malonic Ester Synthesis. [Link]

  • Google Patents. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone.

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 3-Methyl-4-phenylbutanoic Acid in Pharmaceutical Development

Abstract This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-Methyl-4-phenylbutanoic acid. The method is suitable for routine analysis in drug development and quality control environments. The chromatographic separation was achieved on a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer at an acidic pH, ensuring optimal retention and peak shape. Detection was performed at 210 nm, providing adequate sensitivity. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.

Introduction

3-Methyl-4-phenylbutanoic acid, with a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol , is a carboxylic acid derivative with potential applications in pharmaceutical research[1][2][3]. Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control of drug substances and products. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of organic acids due to its high resolution and sensitivity[4][5].

The primary challenge in developing HPLC methods for carboxylic acids is managing their ionization state to achieve consistent retention and good peak symmetry. This is typically accomplished by controlling the mobile phase pH. Given that 3-Methyl-4-phenylbutanoic acid is a carboxylic acid, suppressing its ionization by maintaining an acidic mobile phase is a critical parameter for successful chromatographic analysis. This application note provides a comprehensive guide to the development and validation of a robust HPLC method for this purpose.

Physicochemical Properties of 3-Methyl-4-phenylbutanoic Acid

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

  • Structure:

    • IUPAC Name: 3-methyl-4-phenylbutanoic acid[2]

    • Molecular Formula: C₁₁H₁₄O₂[1]

    • Molecular Weight: 178.23 g/mol [1]

  • Polarity: The presence of a phenyl group and a hydrocarbon chain suggests a degree of hydrophobicity, making it well-suited for reversed-phase chromatography[4]. The XLogP3-AA value of 2.5 indicates moderate lipophilicity[1].

  • UV Absorbance: The phenyl group provides a chromophore, allowing for UV detection. However, the absence of extensive conjugation means the UV absorbance will be strongest at lower wavelengths, typically around 210 nm for the carboxyl group's n-π* transition and the phenyl ring's absorbance in that region[6].

HPLC Method Development and Optimization

The method development strategy focused on achieving a balance between resolution, peak shape, and analysis time.

Chromatographic System
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is suitable.

Column Selection

A C18 column is the standard choice for reversed-phase chromatography of moderately non-polar compounds like 3-Methyl-4-phenylbutanoic acid[4]. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm provides a good balance of efficiency and backpressure.

Mobile Phase Selection and Optimization

The mobile phase composition is critical for achieving the desired separation.

  • Mobile Phase A (Aqueous): A phosphate buffer is an excellent choice for controlling the mobile phase pH. A 20 mM potassium dihydrogen phosphate solution adjusted to a pH of 2.8 with phosphoric acid was selected. This pH is well below the expected pKa of the analyte, ensuring it is in its protonated form. An acidic pH is a common strategy for the analysis of organic acids by reversed-phase HPLC[5].

  • Mobile Phase B (Organic): Acetonitrile was chosen as the organic modifier due to its low viscosity and UV transparency at low wavelengths.

  • Isocratic vs. Gradient Elution: For a single analyte quantification, an isocratic method is preferable for its simplicity and robustness. The ratio of Mobile Phase A to Mobile Phase B was optimized to achieve a retention time of approximately 5-7 minutes, providing a reasonable analysis time while ensuring separation from any potential early-eluting impurities. An initial composition of 50:50 (v/v) Acetonitrile:Phosphate Buffer was tested and adjusted based on the observed retention.

Detection Wavelength

Based on the structure of 3-Methyl-4-phenylbutanoic acid, the UV detection wavelength was set to 210 nm to maximize sensitivity by monitoring the absorbance of the carboxyl group and the phenyl ring[6].

Optimized Chromatographic Conditions

The following table summarizes the optimized conditions for the analysis of 3-Methyl-4-phenylbutanoic acid.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 55% Acetonitrile, 45% 20 mM KH₂PO₄ (pH 2.8)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 10 minutes

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose[7][8][9]. The following validation parameters were assessed:

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This was evaluated by injecting a blank (diluent), a placebo (if applicable for a formulated product), and a spiked sample. The peak for 3-Methyl-4-phenylbutanoic acid should be well-resolved from any other peaks.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Protocol: A series of at least five standard solutions of 3-Methyl-4-phenylbutanoic acid were prepared over a concentration range of 10-150 µg/mL. Each solution was injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol: Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day Precision):

    • Protocol: Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision):

    • Protocol: The repeatability assessment was repeated on a different day, by a different analyst, and on a different instrument.

    • Acceptance Criteria: The RSD over the two days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the formulae:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol: The effect of small, deliberate changes in the following parameters was evaluated:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the RSD of the results should be ≤ 2.0%.

Validation Results Summary

The following table summarizes the expected results from the method validation experiments.

Validation ParameterResultAcceptance Criteria
Specificity No interference at the retention time of the analytePeak purity > 0.999
Linearity (r²) > 0.999≥ 0.999
Range 10 - 150 µg/mL-
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (RSD) < 1.0%≤ 2.0%
Intermediate Precision (RSD) < 1.5%≤ 2.0%
LOD ~0.5 µg/mL-
LOQ ~1.5 µg/mL-
Robustness PassedSystem suitability criteria met

Experimental Protocols

Reagents and Materials
  • 3-Methyl-4-phenylbutanoic acid reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Phosphoric acid (AR grade)

  • Water (HPLC grade)

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of 3-Methyl-4-phenylbutanoic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions for linearity, accuracy, and precision studies by diluting the stock standard solution with the diluent.

Sample Preparation

The sample preparation procedure will depend on the matrix (e.g., drug substance, drug product, biological fluid). For a simple drug substance assay, a procedure similar to the standard solution preparation would be followed. For formulated products, extraction and filtration steps may be necessary.

Workflow Diagram

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Application A Analyte Characterization (pKa, UV, Solubility) B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B C Systematic Optimization (pH, Gradient/Isocratic, Flow Rate) B->C D Specificity C->D Optimized Method E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Analysis (QC, Stability, etc.) I->J Validated Method

Sources

Method

Application Note: Enantioselective Synthesis of 3-Methyl-4-phenylbutanoic Acid Enantiomers

Introduction & Strategic Overview 3-Methyl-4-phenylbutanoic acid is a highly valuable chiral building block in medicinal chemistry and modern drug development. It is prominently utilized in the synthesis of highly potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

3-Methyl-4-phenylbutanoic acid is a highly valuable chiral building block in medicinal chemistry and modern drug development. It is prominently utilized in the synthesis of highly potent, selective acylguanidine-type histamine H2 receptor agonists, where the biological activity and receptor affinity are strictly dictated by the absolute configuration of the 3-methyl stereocenter[1]. Accessing this compound in high enantiomeric purity requires robust, scalable, and highly selective catalytic systems. This application note details two orthogonal, field-proven strategies for its enantioselective synthesis: Rhodium-catalyzed asymmetric hydrogenation and Copper-catalyzed asymmetric conjugate addition (ACA).

Mechanistic Rationale & Catalyst Selection

As a Senior Application Scientist, selecting the appropriate synthetic route requires understanding the underlying mechanistic causality of the catalytic systems:

Strategy A: Rhodium-Catalyzed Asymmetric Hydrogenation This approach relies on the direct reduction of 3-methyl-4-phenylbut-2-enoic acid using a chiral Rh(I)-diphosphine complex (e.g., TunePhos or BINAP)[2]. Causality: The free carboxylic acid acts as a critical directing group. It coordinates to the Rh(I) center, forming a rigid metallacycle intermediate. This pre-organization, combined with the C2-symmetric chiral environment of the bisphosphine ligand, locks the substrate conformation and forces the stereodetermining hydride transfer to occur exclusively from one enantioface, resulting in exceptional enantioselectivity (>98% ee)[2].

Strategy B: Copper-Catalyzed Asymmetric Conjugate Addition (ACA) This method utilizes the addition of a methyl nucleophile (MeMgBr) to an α,β-unsaturated ester (methyl 4-phenylbut-2-enoate) in the presence of a chiral Cu(I)-Josiphos complex[3]. Causality: The soft Cu(I) center preferentially undergoes 1,4-addition over 1,2-addition. The bulky chiral Josiphos ligand creates a sterically demanding binding pocket. The Cu(I) complex selectively coordinates the s-cis conformer of the enoate, sterically shielding one face of the olefin and directing the methyl group to the opposite face via a cyclic transition state[3].

Mandatory Visualization: Synthetic Workflows

G SM1 3-Methyl-4-phenylbut-2-enoic acid Cat1 [Rh(COD)(TunePhos)]BF4 H2 (50 psi), MeOH SM1->Cat1 Asymmetric Hydrogenation SM2 Methyl 4-phenylbut-2-enoate Cat2 CuBr·SMe2 / Josiphos MeMgBr, THF, -78°C SM2->Cat2 Asymmetric Conjugate Addition Prod (R)- or (S)-3-Methyl-4-phenylbutanoic acid Cat1->Prod Direct Conversion (>98% ee) Hydrolysis LiOH Hydrolysis THF/H2O Cat2->Hydrolysis Chiral Ester Intermediate Hydrolysis->Prod Two-Step Conversion (>95% ee)

Figure 1: Divergent enantioselective synthetic workflows for 3-Methyl-4-phenylbutanoic acid.

Experimental Protocols

Every protocol described below is designed as a self-validating system. Researchers must first synthesize a racemic standard using an achiral catalyst (e.g., Pd/C for hydrogenation or CuI/dppe for ACA) to establish baseline analytical metrics and confirm baseline resolution on the chiral stationary phase.

Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation[2]
  • Catalyst Preparation: Inside a nitrogen-filled glovebox, dissolve[Rh(COD)2]BF4 (1.0 mol%) and (S)-TunePhos (1.1 mol%) in rigorously degassed methanol (5.0 mL). Causality: Strict exclusion of oxygen via freeze-pump-thaw degassing is critical because Rh(I) phosphine complexes are highly susceptible to irreversible oxidation, which prematurely terminates the catalytic cycle.

  • Substrate Addition: Add 3-methyl-4-phenylbut-2-enoic acid (1.0 mmol) to the active catalyst solution.

  • Hydrogenation: Transfer the mixture to a high-pressure stainless-steel reactor. Purge the reactor three times with hydrogen gas, then pressurize to 50 psi. Stir vigorously at 25 °C for 12 hours.

  • Workup: Vent the hydrogen gas safely. Concentrate the reaction mixture under reduced pressure. Pass the residue through a short silica gel plug using hexanes/ethyl acetate (5:1) to remove the metal catalyst, yielding the pure chiral acid[2].

Protocol B: Copper-Catalyzed Asymmetric Conjugate Addition (ACA)[3]
  • Catalyst Complexation: In a flame-dried Schlenk tube under an argon atmosphere, add CuBr·SMe2 (2.5 mol%) and (R,S)-Josiphos (2.75 mol%). Add anhydrous THF (5.0 mL) and stir at room temperature for 15 minutes to form the active chiral copper complex.

  • Nucleophile Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Cryogenic conditions are strictly required to suppress the uncatalyzed background 1,4-addition and competing 1,2-addition, ensuring that the chiral copper complex exclusively dictates the stereochemical outcome. Slowly add MeMgBr solution (1.2 mmol, 1.2 equiv) dropwise.

  • Substrate Addition: After 10 minutes, add a solution of methyl 4-phenylbut-2-enoate (1.0 mmol) in anhydrous THF (2.0 mL) dropwise over 5 minutes. Stir for 2 hours at -78 °C.

  • Quench & Saponification: Quench the reaction with saturated aqueous NH4Cl (5 mL). Extract with ethyl acetate (3 x 10 mL), dry over Na2SO4, and concentrate. Dissolve the crude chiral ester in THF/H2O (3:1, 4 mL). Add LiOH (3.0 equiv) and stir at room temperature until saponification is complete. Acidify with 1M HCl and extract with ethyl acetate to afford the final chiral acid[3],[1].

Quality Control & Analytical Validation

To guarantee trustworthiness, the isolated product must be validated against the following established analytical parameters[2]:

  • 1H NMR (CDCl3, 300 MHz): δ 0.98 (d, J = 6.4 Hz, 3H), 2.16-2.42 (m, 3H), 2.50-2.56 (m, 1H), 2.63-2.67 (m, 1H), 7.16-7.32 (m, 5H), 10.78 (br s, 1H). Note: The doublet at 0.98 ppm is the diagnostic signal confirming the newly formed 3-methyl stereocenter.

  • Chiral HPLC Analysis: Enantiomeric excess must be determined using a chiral stationary phase to validate the stereochemical yield.

    • Column: Chiralcel OD-H (or equivalent).

    • Eluent: Isopropanol / Hexanes = 10:90.

    • Flow Rate: 1.0 mL/min.

    • Retention Times: t_major = 32.1 min, t_minor = 40.3 min (for the target enantiomer)[2].

Quantitative Data Summary

The following table summarizes the performance metrics of both synthetic strategies, allowing researchers to select the optimal route based on their specific laboratory capabilities and scale requirements.

Synthetic StrategyCatalyst SystemStarting MaterialYield (%)Enantiomeric Excess (ee %)Scalability & Operational Notes
Asymmetric Hydrogenation [Rh(COD)((S)-TunePhos)]BF43-Methyl-4-phenylbut-2-enoic acid>95%98%High (Gram to kg scale). Requires high-pressure H2 infrastructure.
Asymmetric Conjugate Addition CuBr·SMe2 / (R,S)-JosiphosMethyl 4-phenylbut-2-enoate88% (over 2 steps)95%Moderate. Requires strict cryogenic (-78 °C) conditions and a secondary saponification step.

Sources

Application

Application Note: ¹H and ¹³C NMR Spectroscopy Reference Data for 3-Methyl-4-phenylbutanoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Protocol and Spectral Reference Guide Introduction & Scientific Context 3-Methyl-4-phenylbutanoic acid (Chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Protocol and Spectral Reference Guide

Introduction & Scientific Context

3-Methyl-4-phenylbutanoic acid (Chemical Formula: C₁₁H₁₄O₂) is a highly versatile aliphatic carboxylic acid utilized extensively as a building block in medicinal chemistry. It serves as a critical intermediate in the synthesis of highly potent, selective acylguanidine-type histamine H₂ receptor agonists[1] and acts as a benchmark substrate in the development of highly enantioselective transition metal-catalyzed hydrogenation reactions[2].

Because the biological activity of downstream active pharmaceutical ingredients (APIs) is often tied to absolute molecular configuration, accurate structural elucidation of this precursor is paramount. This application note provides comprehensive ¹H and ¹³C Nuclear Magnetic Resonance (NMR) reference data[3], alongside field-proven protocols designed to yield a self-validating analytical system for purity and structural confirmation.

Molecular Properties Overview

PropertyValue / Description
Chemical Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Structure Ph-CH₂-CH(CH₃)-CH₂-COOH
Physical State Viscous oil to low-melting solid
Solubility Soluble in CHCl₃, MeOH, DMSO, and Et₂O

Experimental Protocols for NMR Acquisition

Expertise & Causality: Experimental Design

To ensure a self-validating system, sample preparation must minimize chemical shift anisotropy and solvent-induced line broadening. Chloroform-d (CDCl₃) is selected as the optimal solvent due to its non-coordinating nature and excellent solubilization of aliphatic carboxylic acids. Tetramethylsilane (TMS) must be included at 0.03% v/v as an internal standard. Relying solely on the residual solvent peak (7.26 ppm) can introduce slight shift errors due to concentration or temperature variations; TMS provides an absolute zero-point reference (δ = 0.00 ppm)[3].

Step-by-Step Acquisition Methodology
  • Sample Preparation: Weigh 15–20 mg of the analyte for ¹H NMR (or 40–50 mg for ¹³C NMR) into a clean, dry glass vial.

  • Solvation: Dissolve the compound in 0.6 mL of CDCl₃ containing 0.03% TMS. Vortex for 30 seconds to ensure complete homogenization.

  • Transfer: Transfer the solution into a standard high-quality 5 mm NMR tube. Ensure the solvent column height is precisely 4–5 cm to optimize magnetic field shimming and prevent vortexing artifacts.

  • ¹H NMR Acquisition:

    • Frequency: 300 MHz or 400 MHz.

    • Pulse Sequence: Standard single-pulse (e.g., zg30).

    • Number of Scans (ns): 16 to 32.

    • Relaxation Delay (d1): 1.0 second. (Causality: Sufficient for the full longitudinal relaxation (T₁) of aliphatic and aromatic protons, ensuring accurate integration).

  • ¹³C NMR Acquisition:

    • Frequency: 75 MHz or 100 MHz.

    • Pulse Sequence: Proton-decoupled ¹³C (e.g., zgpg30).

    • Number of Scans (ns): 512 to 1024.

    • Relaxation Delay (d1): 2.0 to 3.0 seconds. (Causality: Quaternary carbons, such as the C-1 carbonyl and the ipso aromatic carbon, lack directly attached protons. They rely on slower dipole-dipole relaxation mechanisms. A longer delay prevents signal attenuation of these critical structural markers).

  • Data Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT). Perform manual phase and baseline correction.

¹H NMR Reference Data & Assignments

Expert Insight: The presence of a stereocenter at C-3 (the methine carbon bearing the methyl group) fundamentally alters the magnetic environment of the adjacent methylene groups (C-2 and C-4). The two protons on the benzylic carbon (H-4a and H-4b) and the alpha carbon (H-2a and H-2b) are diastereotopic. They are magnetically non-equivalent and couple with each other (geminal coupling, J ≈ 13–15 Hz) as well as with the C-3 methine proton. Consequently, these protons manifest as complex multiplets (ABX systems) rather than simple first-order doublets[3].

Table 1: ¹H NMR Spectral Data (300 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
0.98 Doublet (d)3H6.4-CH₃ (attached to C-3)
2.16 - 2.42 Multiplet (m)3H--CH₂-COOH (H-2) and -CH- (H-3)
2.50 - 2.56 Multiplet (m)1H-Ph-CH₂a (H-4a, diastereotopic)
2.63 - 2.67 Multiplet (m)1H-Ph-CH₂b (H-4b, diastereotopic)
7.16 - 7.32 Multiplet (m)5H-Aromatic protons (Ph)
10.78 Broad Singlet (br s)1H--COOH (exchangeable proton)

(Note: The chemical shift of the carboxylic acid proton is highly sensitive to sample concentration, temperature, and trace moisture, and may drift between δ 10.5 and 12.0 ppm).

¹³C NMR Reference Data & Assignments

Expert Insight: The ¹³C spectrum displays 9 distinct carbon environments. The mono-substituted benzene ring possesses a plane of symmetry, rendering the two ortho carbons equivalent and the two meta carbons equivalent. The C-1 carboxylic acid carbon is highly deshielded due to the electronegativity of the oxygen atoms and the resonance of the carbonyl group.

Table 2: ¹³C NMR Spectral Data (75 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeStructural Assignment
19.6 Primary (CH₃)-CH₃ (attached to C-3)
30.1 Tertiary (CH)C-3 (-CH-)
41.2 Secondary (CH₂)C-2 (-CH₂-COOH)
43.1 Secondary (CH₂)C-4 (Ph-CH₂-)
126.0 Tertiary (CH)Aromatic C (para)
128.3 Tertiary (CH)Aromatic C (meta, 2C)
129.2 Tertiary (CH)Aromatic C (ortho, 2C)
140.5 Quaternary (C)Aromatic C (ipso)
179.5 Quaternary (C=O)C-1 (-COOH)

Analytical Workflow Visualization

The following diagram maps the logical progression from sample preparation through spectral acquisition to final structural validation.

NMR_Workflow SamplePrep Sample Preparation (15-50 mg in 0.6 mL CDCl3 + TMS) Acquisition1H 1H NMR Acquisition (300 MHz, ns=16-32, d1=1s) SamplePrep->Acquisition1H Acquisition13C 13C NMR Acquisition (75 MHz, ns=512+, d1=2-3s) SamplePrep->Acquisition13C Processing Data Processing (FT, Phase/Baseline Corr., TMS Referencing to 0.00 ppm) Acquisition1H->Processing Acquisition13C->Processing Analysis1H 1H Analysis (Integration, Multiplet Analysis of Diastereotopic Protons) Processing->Analysis1H Analysis13C 13C Analysis (Peak Picking, Carbon Counting, Quaternary Identification) Processing->Analysis13C Validation Structural Validation (3-Methyl-4-phenylbutanoic acid) Analysis1H->Validation Analysis13C->Validation

NMR Acquisition and Elucidation Workflow for 3-Methyl-4-phenylbutanoic acid.

Quality Control & Conclusion

The rigorous assignment of 3-methyl-4-phenylbutanoic acid relies heavily on understanding the diastereotopic nature of its methylene protons in the ¹H NMR spectrum. For quality control in drug development, comparing synthesized batches against these reference multiplets ensures constitutional purity. Analysts should monitor the aliphatic region (e.g., sharp singlets around 1.25 ppm) for potential silicone grease contamination from synthetic workups, while verifying that the residual CHCl₃ solvent peak is precisely located at 7.26 ppm (¹H) and the CDCl₃ triplet is centered at 77.16 ppm (¹³C)[3].

References

  • [1] Highly Potent, Selective Acylguanidine-Type Histamine H2 Receptor Agonists: Synthesis and Structure-Activity Relationships. University of Regensburg. Available at:

  • [2] Highly Enantioselective Transition Metal-Catalyzed Hydrogenation Reactions: An Efficient Tool For... The Pennsylvania State University. Available at:

  • [3] Supporting Information - 3-Methyl-4-phenylbutanoic Acid Spectral Data. Wiley-VCH. Available at:

Sources

Method

Application Note &amp; Protocol: Preparation of 3-Methyl-4-phenylbutanoic Acid Stock Solutions for Bioassays

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of stock solutions of 3-Methyl-4-phenylbutanoic acid for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of stock solutions of 3-Methyl-4-phenylbutanoic acid for use in a variety of biological assays. Due to its predicted hydrophobic nature, this compound requires careful handling to ensure complete solubilization, stability, and accurate concentration in final assay conditions. This protocol emphasizes best practices for creating a high-concentration primary stock in dimethyl sulfoxide (DMSO), subsequent dilution to aqueous working solutions, and critical quality control steps to ensure the integrity of experimental results.

Introduction: The Challenge of Solubilizing Hydrophobic Compounds

3-Methyl-4-phenylbutanoic acid is a carboxylic acid derivative and a structural analog of 4-phenylbutyric acid (4-PBA), a compound investigated for its activity as a chemical chaperone and histone deacetylase (HDAC) inhibitor[1]. The efficacy and reproducibility of in vitro and cell-based bioassays are fundamentally dependent on the accurate and consistent preparation of the test compound[2][3]. Compounds with poor aqueous solubility, like 3-Methyl-4-phenylbutanoic acid, present a significant challenge; direct dissolution in aqueous buffers is often impossible, leading to precipitation and inaccurate dosing[4].

The standard and most effective strategy is to first create a high-concentration primary stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its exceptional solubilizing power for a broad range of organic molecules and its compatibility with most biological assays at low final concentrations[5]. However, improper handling of the DMSO stock, particularly during dilution into aqueous media, can cause the compound to "crash out" of solution, compromising the entire experiment[4].

This guide provides a self-validating system for preparing these solutions, explaining the scientific rationale behind each step to empower researchers to generate reliable and reproducible data.

Physicochemical Properties & Safety Considerations

A thorough understanding of the compound's properties is the first step in protocol design.

Table 1: Properties of 3-Methyl-4-phenylbutanoic Acid and Related Compounds

Property3-Methyl-4-phenylbutanoic Acid3-Methyl-4-oxo-4-phenylbutanoic acid
Molecular Formula C₁₁H₁₄O₂C₁₁H₁₂O₃
Molecular Weight 178.23 g/mol [6]192.21 g/mol [7]
CAS Number 7315-68-6[6]7315-67-5[7]
Predicted XLogP3 Not Available1.7[7]
Appearance Solid (powder)Solid (powder)

Safety & Handling: 3-Methyl-4-phenylbutanoic acid and its analogs are classified as irritants. Standard laboratory precautions are mandatory.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves[6].

  • Handling: Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Spills: For spills, neutralize with a suitable agent like sodium bicarbonate and dispose of as hazardous waste[1].

Experimental Protocols

This section details the step-by-step methodologies for preparing robust primary stock and working solutions. The causality behind each step is explained to ensure scientific integrity.

Materials & Reagents
  • 3-Methyl-4-phenylbutanoic acid (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade (purity ≥ 99.7%)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated positive-displacement pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath sonicator

  • Sterile syringe filters (0.22 µm pore size), compatible with the chosen solvent (e.g., PVDF or PTFE)

  • Sterile cell culture medium or aqueous assay buffer

  • Inert gas (e.g., Argon or Nitrogen) for long-term storage (optional but recommended)

Protocol 1: Preparation of a High-Concentration Primary Stock Solution in DMSO

The objective is to create a concentrated, stable, and sterile-filtered stock that can be easily diluted for various experiments. A starting concentration of 10-50 mM is typical for primary stocks[5].

Step-by-Step Methodology:

  • Calculation: Determine the mass of 3-Methyl-4-phenylbutanoic acid required to prepare the desired volume and concentration.

    • Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

    • Example for 1 mL of a 20 mM stock: Mass (mg) = 20 mmol/L × 0.001 L × 178.23 g/mol = 3.56 mg

  • Weighing: Accurately weigh the calculated mass of the compound using a calibrated analytical balance. For small quantities, it is often best to add solvent directly to the manufacturer's vial to avoid loss during transfer[8].

  • Dissolution: a. Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound. Anhydrous DMSO is critical as water can decrease solubility and promote hydrolysis of susceptible compounds over time[9]. b. Cap the vial tightly and vortex vigorously for 1-2 minutes. c. Visually inspect the solution. If any solid particles remain, sonicate the vial in a water bath for 5-15 minutes. Sonication uses ultrasonic waves to create cavitation, which helps break apart solid aggregates and accelerate dissolution[2]. d. If particulates persist, gentle warming in a 37°C water bath can be attempted. However, use caution as heat can degrade some compounds[4]. Visually confirm that the solution is completely clear and free of any precipitate.

  • Sterile Filtration: a. To ensure sterility for cell-based assays, filter the stock solution through a 0.22 µm syringe filter into a sterile, amber glass vial[4]. Filtration is a critical step to remove any potential microbial contaminants from the compound powder or solvent[10]. b. Choose a filter material (e.g., PVDF) that has low protein binding and is compatible with DMSO.

  • Aliquoting and Storage: a. Dispense the sterile stock solution into smaller, single-use aliquots in sterile, tightly sealed amber vials or polypropylene tubes. b. This is the single most critical step for ensuring long-term stability. Aliquoting prevents repeated freeze-thaw cycles, which can introduce atmospheric moisture, lead to compound precipitation, and accelerate degradation[4][11]. c. For optimal stability, consider overlaying the solution with an inert gas like argon or nitrogen before capping to minimize oxidation[11]. d. Label each aliquot clearly with the compound name, concentration, solvent, and preparation date.

Storage Recommendations:

  • Long-term (months to years): Store at -80°C.

  • Short-term (weeks to a month): Store at -20°C[2][12].

  • Avoid storage at 4°C or room temperature for extended periods, as this can compromise stability[2].

Protocol 2: Preparation of Aqueous Working Solutions for Bioassays

This protocol describes the critical dilution of the DMSO primary stock into your final aqueous assay buffer or cell culture medium. The primary goal is to avoid precipitation.

Step-by-Step Methodology:

  • Thawing: Thaw a single aliquot of the primary stock solution at room temperature. Once thawed, vortex gently to ensure homogeneity. Visually inspect the thawed stock to confirm there is no precipitation. If precipitate is present, warm gently (37°C) and sonicate to redissolve before use[2].

  • Pre-warming Medium: Warm the cell culture medium or assay buffer to the experimental temperature (typically 37°C). Adding a cold stock solution to a warm medium can sometimes aid solubility[13].

  • Dilution Strategy: The key to preventing precipitation is to avoid a rapid, localized increase in compound concentration in the aqueous phase. a. Stepwise Dilution: Instead of adding a small volume of stock directly into the final large volume, perform an intermediate dilution. For example, first dilute the DMSO stock 1:10 in pre-warmed medium in a separate tube, vortex gently, and then add this intermediate solution to the final volume of medium[2]. b. Vigorous Mixing: Add the stock solution (or intermediate dilution) dropwise into the final volume of the aqueous medium while gently vortexing or swirling. This rapid dispersion prevents the formation of localized, supersaturated pockets where precipitation can initiate[5].

  • Final DMSO Concentration: a. Ensure the final concentration of DMSO in the assay is as low as possible and consistent across all experimental and control groups. b. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, with ≤0.1% being the recommended upper limit for sensitive or primary cell lines [14]. High concentrations of DMSO can be cytotoxic and interfere with assay results[7]. c. Crucially, always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test samples but without the compound, to account for any effects of the solvent itself[4].

  • Final Quality Control: After preparing the final working solution, visually inspect it for any signs of cloudiness or precipitation. If the solution is not perfectly clear, the concentration is likely above its aqueous solubility limit under those conditions, and the experimental results will be invalid.

Workflow and Troubleshooting

Diagram 1: Stock Solution Preparation Workflow This diagram illustrates the logical flow from receiving the solid compound to preparing the final working solution for a bioassay.

Caption: Workflow for preparing stock and working solutions.

Table 2: Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Compound does not fully dissolve in DMSO. Insufficient solvent volume; compound has low solubility even in DMSO.Try gentle warming (37°C) and extended sonication. If unsuccessful, prepare the stock at a lower concentration.
Primary stock is cloudy after freezing and thawing. Compound has precipitated out of the DMSO solution.Gently warm the vial to 37°C and vortex or sonicate until the solution is clear. Ensure the solution is fully redissolved before use[2].
Working solution becomes cloudy or forms a precipitate upon dilution in aqueous medium. The compound's maximum aqueous solubility has been exceeded. This is the most common failure point[4].1. Decrease Final Concentration: The simplest solution is to test lower final concentrations of your compound. 2. Improve Dilution Technique: Ensure rapid mixing and consider a stepwise dilution protocol as described above[2]. 3. Increase Final DMSO%: If your assay allows, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.25%) may help, but always stay within the tolerated limit of your cell line[4]. 4. Use Solubility Enhancers: For difficult compounds, consider including serum (if compatible with the assay) or solubility enhancers like cyclodextrins in the final medium[4][5].
Inconsistent results between experiments. Degradation of primary stock due to repeated freeze-thaw cycles; precipitation in working solution.Strictly adhere to the single-use aliquot protocol. Always visually inspect both the thawed stock and the final working solution before each experiment[4]. Prepare fresh working solutions for each experiment.

Conclusion

The integrity of data generated from any bioassay is directly linked to the quality of the reagent solutions used. For hydrophobic compounds like 3-Methyl-4-phenylbutanoic acid, adherence to a robust and validated protocol for stock solution preparation is not merely a suggestion but a prerequisite for success. By understanding the principles of solubility, employing proper dissolution techniques, and implementing rigorous quality control checks such as sterile filtration, aliquoting, and visual inspection, researchers can mitigate common sources of error. This diligence ensures accurate compound delivery in biological systems, leading to more reliable, reproducible, and ultimately more impactful scientific outcomes.

References

  • PubChem. (n.d.). 3-Methyl-4-oxo-4-phenylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays? Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • ACS Publications. (2021, November 29). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II. Retrieved from [Link]

  • ACS Omega. (2020, October 20). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. Retrieved from [Link]

  • SLAS Discovery. (2005, February). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]

  • ResearchGate. (2018, January 25). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Retrieved from [Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from [Link]

  • Chemistry & Medicinal Chemistry. (2025, February 17). Fast Release of Carboxylic Acid inside Cells. Retrieved from [Link]

  • Critical Process Filtration. (n.d.). Filtration in the Preparation of Cell Culture Media & Buffers. Retrieved from [Link]

  • Captivate Bio. (n.d.). Small Molecules FAQ. Retrieved from [Link]

  • BioPharm International. (2019, November 1). Essentials in Bioassay Development. Retrieved from [Link]

  • BioTechniques. (2019). Best practices in bioassay development to support registration of biopharmaceuticals. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]

Sources

Application

Application and Protocol Guide for the Chiral Separation of 3-Methyl-4-phenylbutanoic Acid Enantiomers

Abstract This comprehensive guide provides detailed application notes and protocols for the chiral separation of 3-Methyl-4-phenylbutanoic acid enantiomers. It is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the chiral separation of 3-Methyl-4-phenylbutanoic acid enantiomers. It is designed for researchers, scientists, and drug development professionals. This document delves into the fundamental principles and practical execution of three primary chiral separation techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Enzymatic Resolution. Each section offers a thorough explanation of the methodology, the rationale behind experimental choices, and step-by-step protocols to facilitate successful implementation in a laboratory setting. The overarching goal is to equip scientists with the necessary knowledge to develop robust and efficient methods for the separation and analysis of these specific enantiomers, a critical step in pharmaceutical research and development.

Introduction: The Imperative of Chiral Separation in Pharmaceutical Development

Chirality is a fundamental property of many drug molecules, with enantiomers—non-superimposable mirror images of a chiral molecule—often exhibiting significantly different pharmacological and toxicological profiles.[1][2] The biological environment, being inherently chiral, interacts differently with each enantiomer.[3][4] One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer).[3] The tragic case of thalidomide, where one enantiomer was a sedative and the other was teratogenic, serves as a stark reminder of the critical importance of enantiomeric purity in pharmaceuticals.[1]

Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established stringent guidelines that necessitate the separate evaluation of each enantiomer of a chiral drug candidate.[2] Consequently, the development of single-enantiomer drugs has become the industry standard, driving the need for robust and efficient methods for chiral separation.[4][5]

3-Methyl-4-phenylbutanoic acid is a chiral carboxylic acid and a structural analog of 4-phenylbutyric acid (4-PBA), a compound with applications as a chemical chaperone to reduce endoplasmic reticulum stress and as a histone deacetylase (HDAC) inhibitor.[6] Given the potential therapeutic applications of its derivatives, the ability to isolate and study the individual enantiomers of 3-Methyl-4-phenylbutanoic acid is of paramount importance for understanding their specific biological activities and for the development of safe and effective pharmaceuticals.

This guide provides a detailed exploration of the primary techniques for achieving this separation.

Chemical and Physical Properties of 3-Methyl-4-phenylbutanoic Acid

Understanding the physicochemical properties of 3-Methyl-4-phenylbutanoic acid is crucial for developing effective separation strategies.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂[7]
Molecular Weight 192.23 g/mol [8]
Structure
(S)-3-methyl-4-phenylbutanoic acid[9]
(R)-3-methyl-4-phenylbutanoic acid
IUPAC Name 3-methyl-4-phenylbutanoic acid[7]
Chiral Center C3 Carbon

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[4][10] The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of chiral compounds, including carboxylic acids.[11][12]

Principle of Chiral Recognition on Polysaccharide-Based CSPs

The separation mechanism on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The chiral selector, typically a derivative of cellulose or amylose, creates a chiral environment. The enantiomers of the analyte fit differently into the chiral grooves or cavities of the CSP, resulting in the formation of transient diastereomeric complexes with different stability, which in turn leads to their separation.

Method Development Strategy for 3-Methyl-4-phenylbutanoic Acid

A systematic screening approach is recommended for developing a chiral HPLC method. This involves testing a selection of chiral columns with different mobile phase compositions.

Caption: Chiral HPLC Method Development Workflow.

Protocol: Chiral HPLC Separation

This protocol provides a starting point for the chiral separation of 3-Methyl-4-phenylbutanoic acid.

1. Sample Preparation:

  • Dissolve the racemic 3-Methyl-4-phenylbutanoic acid in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Initial Conditions:

ParameterRecommended Starting ConditionsRationale
HPLC System Standard HPLC or UHPLC system with UV detector
Chiral Column CHIRAL ART Cellulose-SJ (Immobilized type)Immobilized phases offer broader solvent compatibility.[11]
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)A common starting point for normal-phase chiral separations of acidic compounds.[12]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 25 °CTemperature can influence selectivity.[13]
Detection UV at 254 nmAromatic ring provides strong UV absorbance.
Injection Volume 5 µL

3. Optimization:

  • Mobile Phase Composition: Adjust the ratio of hexane to alcohol. Increasing the alcohol content will generally decrease retention time.

  • Alcohol Modifier: Screen different alcohols (e.g., ethanol, isopropanol) as they can significantly impact selectivity.

  • Acidic Additive: The type and concentration of the acidic additive (e.g., TFA, formic acid, acetic acid) are critical for peak shape and resolution of acidic analytes.[11]

  • Flow Rate and Temperature: Optimize for the best balance of resolution and analysis time.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption.[14][15] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Advantages of SFC for Chiral Separations
  • High Efficiency and Speed: The low viscosity and high diffusivity of supercritical CO₂ lead to faster separations and higher throughput.[14]

  • Green Chemistry: The use of CO₂ significantly reduces the consumption of organic solvents.[15]

  • Orthogonal Selectivity: SFC can often provide different selectivity compared to HPLC, making it a valuable tool for separating compounds that are difficult to resolve by LC.

Protocol: Chiral SFC Separation

1. Sample Preparation:

  • Dissolve the racemic 3-Methyl-4-phenylbutanoic acid in the co-solvent (e.g., methanol) to a concentration of 1 mg/mL.

2. SFC System and Initial Screening Conditions:

ParameterRecommended Starting ConditionsRationale
SFC System Analytical SFC system with a back-pressure regulator and UV detector
Chiral Column Polysaccharide-based columns (e.g., CHIRALPAK series)These columns are widely used and effective in SFC.[16]
Mobile Phase Supercritical CO₂ / Methanol (Gradient elution from 5% to 40% Methanol over 5 minutes)A gradient is often used for initial screening to elute a wide range of compounds.[14]
Additive 0.1% Trifluoroacetic Acid (TFA) in MethanolAn acidic additive is often necessary to improve the peak shape of acidic compounds.[14][16]
Flow Rate 3.0 mL/minTypical flow rate for analytical SFC.
Outlet Pressure 150 barStandard back pressure to maintain the supercritical state.
Column Temperature 40 °C
Detection UV at 254 nm

3. Optimization:

  • Co-solvent: Screen different alcohol co-solvents (methanol, ethanol, isopropanol) as they have a significant impact on selectivity.[16]

  • Additive: The choice and concentration of the acidic additive are crucial for good chromatography of acidic compounds.[17]

  • Gradient Profile: Adjust the gradient slope and range to optimize the separation.

  • Isocratic Conditions: Once a promising separation is observed in the gradient screen, an isocratic method can be developed for routine analysis.

Enzymatic Resolution

Enzymatic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, typically lipases, to resolve racemic mixtures.[18] For a racemic carboxylic acid like 3-Methyl-4-phenylbutanoic acid, a lipase can selectively catalyze the esterification of one enantiomer, allowing for the separation of the resulting ester from the unreacted enantiomeric acid.[18][19] This method is particularly attractive due to its high enantioselectivity and environmentally friendly reaction conditions.[20]

Principle of Lipase-Catalyzed Kinetic Resolution

Lipases are enzymes that catalyze the hydrolysis of esters in aqueous environments and the synthesis of esters in non-aqueous environments. In the kinetic resolution of a racemic carboxylic acid, the lipase will preferentially bind to one enantiomer and catalyze its esterification with an alcohol, leading to an enrichment of the other enantiomer in the unreacted acid.

G cluster_0 Enzymatic Reaction cluster_1 Separation Racemate Racemic 3-Methyl-4-phenylbutanoic Acid ((R)-acid + (S)-acid) Reaction Enantioselective Esterification Racemate->Reaction Alcohol Alcohol (e.g., n-butanol) Alcohol->Reaction Lipase Lipase (e.g., Candida rugosa) Lipase->Reaction Products Mixture: (S)-Ester + (R)-Acid Reaction->Products Separation Extraction or Chromatography Products->Separation Ester (S)-Ester Separation->Ester Acid Enriched (R)-Acid Separation->Acid

Caption: Workflow for Enzymatic Kinetic Resolution.

Protocol: Lipase-Catalyzed Resolution

This protocol is based on established methods for the resolution of similar profen drugs.[18][19][20]

1. Materials:

  • Racemic 3-Methyl-4-phenylbutanoic acid

  • Lipase from Candida rugosa or Mucor miehei[19][20]

  • Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE) or n-octane)[19]

  • Alcohol (e.g., n-butanol or n-octanol)

  • Phosphate buffer (for pH adjustment if needed, though typically run in organic solvent)

2. Reaction Setup:

  • In a flask, dissolve racemic 3-Methyl-4-phenylbutanoic acid (1 equivalent) in the chosen organic solvent.

  • Add the alcohol (1-5 equivalents).[19]

  • Add the lipase (a typical starting point is 10-50% by weight of the substrate).

  • Seal the flask and incubate at a controlled temperature (e.g., 40-45 °C) with gentle agitation.[21]

3. Monitoring the Reaction:

  • Periodically take small aliquots from the reaction mixture.

  • Analyze the aliquots by chiral HPLC or SFC (using the methods developed in the previous sections) to determine the enantiomeric excess (ee) of the remaining acid and the conversion to the ester.

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

4. Work-up and Separation:

  • Once the desired conversion is reached, filter off the enzyme.

  • The resulting mixture contains the esterified enantiomer and the unreacted enantiomeric acid.

  • Separate the ester from the acid by liquid-liquid extraction. For example, extract the organic solution with an aqueous basic solution (e.g., NaHCO₃) to deprotonate and dissolve the carboxylic acid, leaving the ester in the organic phase.

  • Acidify the aqueous layer and extract with an organic solvent to recover the unreacted enantiomerically enriched acid.

  • The ester can be hydrolyzed back to the corresponding enantiomerically pure acid if desired.

5. Optimization:

  • Enzyme Screening: Test different lipases to find the one with the highest enantioselectivity (E-value) for this substrate.

  • Solvent: The choice of organic solvent can significantly impact enzyme activity and selectivity.[19]

  • Alcohol: The chain length of the alcohol can affect the reaction rate and enantioselectivity.

  • Temperature: Optimize the temperature for a balance of reaction rate and enzyme stability.[21]

  • Water Content: The amount of water in the organic solvent can be a critical parameter for lipase activity.[18]

Conclusion

The chiral separation of 3-Methyl-4-phenylbutanoic acid enantiomers is a critical step in the evaluation of their potential as pharmaceutical agents. This guide has provided detailed protocols and the underlying scientific principles for three powerful separation techniques: chiral HPLC, chiral SFC, and enzymatic resolution. While the provided protocols serve as excellent starting points, it is important to recognize that method development is often an iterative process. By systematically screening columns, mobile phases, and reaction conditions, and by understanding the principles of chiral recognition, researchers can develop robust and efficient methods for the separation and analysis of these important chiral molecules. The successful implementation of these techniques will enable a deeper understanding of the stereospecific bioactivity of 3-Methyl-4-phenylbutanoic acid enantiomers and facilitate the development of safer and more effective drugs.

References

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
  • Importance of Chiral Separation and Resolution in Drug Synthesis. (2025). Pure Synth.
  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.
  • SFC Chiral Separations: Method Development with Polysaccharide CSPs. (2021).
  • The Significance of Chirality in Drug Design and Development. PMC.
  • A Look at the Importance of Chirality in Drug Activity: Some Signific
  • Enantioseparation of Chiral Drugs – An Overview. (2008). Pharmainfo.net.
  • 3-Methyl-4-oxo-4-phenylbutanoic acid | C11H12O3 | CID 12559087. PubChem.
  • LIPASE CATALYZED PARALLEL KINETIC RESOLUTION OF IBUPROFEN. UBB.
  • Use of SFC for Chiral separation in Pharmaceutical Industry. Chromedia.
  • Enzymatic Deracemization of (R,S)-Ibuprofen Ester via Lipase-catalyzed Membrane Reactor. (2013).
  • Supercritical fluid chromatography for the enantiosepar
  • Use of lipases in the resolution of racemic ibuprofen. PubMed.
  • 3-Methyl-4-phenylbutanoic Acid | Research Chemical. Benchchem.
  • CID 91757380 | C22H28O4. PubChem.
  • Supercritical Fluid Chrom
  • Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. (2021). Semantic Scholar.
  • Lipase-Catalyzed Resolution of Ibuprofen | Request PDF.
  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). MDPI.
  • (3S)-3-methyl-4-phenylbutanoic acid 119555-53-2 wiki. Guidechem.
  • Chiral Technologies Amino Acid D
  • Chiral HPLC Separ
  • Efficient method development for chiral separ
  • Separation of 4-Methylphenyl 3-methylbutanoate on Newcrom R1 HPLC column. (2018). SIELC Technologies.
  • (S)-3-Methyl-2-phenylbutylamine, a Versatile Agent to Resolve Chiral, Racemic Carboxylic Acids 1. (2002).
  • A Chiral LC-MS Strategy for Stereochemical Assignment of Natural Products Sharing a 3. (2025). Beilstein Archives.
  • CHIRAL SEPARATIONS INTRODUCTION 1.1.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • Playing with Selectivity for Optimal Chiral Separation. (2023).
  • A two-step enzymatic resolution process for large-scale production of (S)- and (R)
  • 3-Oxo-4-phenylbutanoic acid methyl ester - Optional[MS (GC)] - Spectrum. SpectraBase.
  • Structural formulas of the (R) and (S) enantiomers of 3-phenylbutyric acid.
  • Separation of enantiomers of selected chiral sulfoxides with cellulose tris(4-chloro-3-methylphenylcarbamate)
  • Scaling Up the Synthesis of Methyl 4-amino-3-phenylbutanoate: Applic
  • Identification of enzymes involved in oxidation of phenylbutyr
  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. (2018). Organic Syntheses.
  • Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol and...
  • Preparation method for 4-amino-3-phenylbutyric acid.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Aqueous Solubility of 3-Methyl-4-phenylbutanoic Acid in Assays

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Methyl-4-phenylbutanoic acid. This resource provides in-depth troubleshooting guides and frequently as...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Methyl-4-phenylbutanoic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of its low aqueous solubility in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is 3-Methyl-4-phenylbutanoic acid poorly soluble in aqueous buffers at neutral pH?

A1: 3-Methyl-4-phenylbutanoic acid is a carboxylic acid. Its structure contains a non-polar phenyl ring and a hydrocarbon chain, which contribute to its hydrophobicity. In neutral or acidic aqueous solutions, the carboxylic acid group remains largely in its protonated, uncharged form. This neutral form is less polar and thus has limited solubility in water.[1] To become soluble, it needs to be in its ionized (deprotonated) carboxylate form, which is more polar and readily interacts with water molecules.[1]

Q2: I've prepared a stock solution in DMSO, but I see precipitation when I add it to my aqueous assay buffer. What is happening?

A2: This phenomenon, often called "precipitation upon dilution" or "fall-out," is common for hydrophobic compounds.[2] While 3-Methyl-4-phenylbutanoic acid may be soluble in a high concentration of an organic co-solvent like Dimethyl Sulfoxide (DMSO), its solubility is much lower in the final aqueous assay buffer. When you add the DMSO stock to the buffer, the DMSO concentration is significantly diluted, and the compound may crash out of the solution if its concentration exceeds its solubility limit in the aqueous environment.[2]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: As a general rule, the final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced artifacts and cytotoxicity. However, the tolerance can vary significantly depending on the cell line and the specific assay. It is crucial to perform a vehicle control experiment with different DMSO concentrations to determine the maximum tolerable level that does not affect your experimental results.[3]

Q4: Can adjusting the pH of my buffer improve the solubility of 3-Methyl-4-phenylbutanoic acid?

A4: Yes, increasing the pH of the aqueous buffer is a highly effective strategy. As a carboxylic acid, 3-Methyl-4-phenylbutanoic acid will become deprotonated to its more soluble carboxylate salt form in basic (alkaline) conditions.[2][4][5] The relationship between pH, pKa, and the ratio of the protonated and deprotonated forms is described by the Henderson-Hasselbalch equation.[1] By raising the pH above the pKa of the carboxylic acid group (typically around 4-5 for similar compounds), you can significantly increase its solubility.[6][7]

Q5: Are there alternative solubilizing agents I can use besides organic co-solvents?

A5: Yes, cyclodextrins are a viable alternative. These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[8][9][10] They can encapsulate hydrophobic molecules like 3-Methyl-4-phenylbutanoic acid, forming an "inclusion complex" that is more soluble in aqueous solutions.[8][10][11] Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used for this purpose due to their enhanced solubility and reduced toxicity compared to natural cyclodextrins.[8]

Troubleshooting Guide

Issue 1: Compound Precipitation in Aqueous Buffer

Symptoms:

  • Visible cloudiness or solid particles after adding the compound stock solution to the assay buffer.

  • Inconsistent or non-reproducible assay results.

Root Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Low Intrinsic Aqueous Solubility The compound's concentration in the final assay buffer exceeds its solubility limit.1. Decrease Final Concentration: If experimentally feasible, lower the final concentration of the compound in the assay. 2. Increase Buffer pH: Adjust the pH of your assay buffer to be 1-2 units above the pKa of 3-Methyl-4-phenylbutanoic acid (estimated to be around 4.8).[6] This will convert it to its more soluble carboxylate form.[2][4]
Co-solvent "Shock" Rapid dilution of the organic stock solution in the aqueous buffer causes the compound to precipitate before it can properly dissolve.1. Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay buffer. This gradual introduction to the aqueous environment can sometimes prevent precipitation.[2] 2. Pre-mixing: Try adding a small amount of the aqueous buffer to the DMSO stock before the final dilution.
Buffer Composition High salt concentrations or the presence of certain ions in the buffer can decrease the solubility of organic compounds (salting-out effect).1. Optimize Buffer: If possible, test different buffer systems or reduce the ionic strength of your current buffer.
Issue 2: Assay Interference and Artifacts

Symptoms:

  • Unexpected changes in assay signal in the vehicle control (e.g., DMSO alone).

  • Non-specific effects on biological targets.

Root Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Co-solvent Effects Organic co-solvents like DMSO can directly interact with proteins, alter membrane permeability, or have other off-target effects.[12][13][14]1. Minimize Co-solvent Concentration: Keep the final DMSO concentration below 0.5% and ideally below 0.1%. 2. Include Proper Controls: Always run a vehicle control with the same final concentration of the co-solvent to account for its effects.[15]
pH-Induced Assay Changes Altering the buffer pH to improve compound solubility may affect the activity of enzymes or the stability of other assay components.1. pH Compatibility Check: Before running your experiment with the compound, test the effect of different pH values on your assay's performance using a known positive and negative control.
Solubilizing Agent Interference Cyclodextrins or other solubilizing agents may interact with assay components or the biological target.1. Agent-Only Control: Run a control with the solubilizing agent alone (at the same concentration used to dissolve your compound) to check for any interference.

Experimental Protocols & Methodologies

Protocol 1: pH-Dependent Solubility Enhancement

This protocol helps determine the optimal pH for solubilizing 3-Methyl-4-phenylbutanoic acid in your assay buffer.

Materials:

  • 3-Methyl-4-phenylbutanoic acid

  • 100% DMSO

  • A series of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 8.5)

  • Vortex mixer

  • Spectrophotometer or nephelometer (optional)

Procedure:

  • Prepare a Concentrated Stock Solution: Create a high-concentration stock solution of 3-Methyl-4-phenylbutanoic acid in 100% DMSO (e.g., 20 mM). Ensure the compound is fully dissolved.

  • Dilute in Buffers: Add a small aliquot of the DMSO stock to each buffer of varying pH to reach the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent and low (e.g., 0.5%).

  • Equilibrate: Gently vortex each solution and incubate at room temperature for 30 minutes.

  • Observe: Visually inspect each solution for any signs of precipitation or turbidity. For a more quantitative measure, you can measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm).

pH_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 20 mM Stock in 100% DMSO dilute Dilute Stock to 100 µM in each buffer (0.5% DMSO) stock->dilute buffers Prepare Buffers (pH 6.0 - 8.5) buffers->dilute incubate Incubate 30 min at Room Temp dilute->incubate observe Visual Inspection for Precipitation incubate->observe quantify Optional: Measure Turbidity (A600) observe->quantify

Caption: Workflow for determining pH-dependent solubility.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines the steps to prepare a stock solution of 3-Methyl-4-phenylbutanoic acid using HP-β-CD.

Materials:

  • 3-Methyl-4-phenylbutanoic acid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (at a pH compatible with your assay)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).

  • Add Compound: Add the powdered 3-Methyl-4-phenylbutanoic acid directly to the HP-β-CD solution to achieve the desired final concentration.

  • Dissolve: Vortex the mixture vigorously for several minutes. If the compound does not fully dissolve, sonication in a water bath for 10-15 minutes can be beneficial.

  • Filter (Optional): If any particulates remain, centrifuge the solution at high speed and use the supernatant. This will slightly reduce the final concentration, which should be taken into account.

  • Use in Assay: This aqueous stock solution can then be directly diluted into your assay. Remember to include a vehicle control with the same concentration of HP-β-CD.

Cyclodextrin_Solubilization Compound Hydrophobic Compound (3-Methyl-4-phenylbutanoic acid) Complex Soluble Inclusion Complex Compound->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) Cyclodextrin->Complex Aqueous Aqueous Solution Complex->Aqueous Increased Solubility

Caption: Cyclodextrin encapsulation of a hydrophobic compound.

References

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • Shityakov, S., & Förster, C. (2014). The role of cyclodextrins in the development of solid and liquid oral formulations of poorly soluble drugs. Journal of Pharmaceutical Sciences, 103(9), 2547-2564.
  • Avdeef, A. (2001). pH-metric solubility. 2. Correlation between the acid-base titration and the shake-flask solubility-pH methods. Pharmaceutical Research, 18(10), 1384-1392.
  • TICE, R. R. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 848, 403083.
  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation constants of organic acids in aqueous solution. Pergamon Press.
  • Scherrer, R. A., & Howard, S. M. (1977). Use of distribution coefficients in quantitative structure-activity relationships. Journal of Medicinal Chemistry, 20(1), 53-58.
  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
  • PubChem. (n.d.). 3-Phenylbutyric acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-4-oxo-4-phenylbutanoic acid. Retrieved from [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(18), 3746.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79.
  • Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. Retrieved from [Link]

  • PubChem. (n.d.). CID 91757380. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Methyl 4-phenylbutanoate (FDB015263). Retrieved from [Link]

  • Kiełkowska, U., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5039.
  • Stjernschantz, E., & van der Spoel, D. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 62(1), 44-52.
  • Amato, J., et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences, 24(14), 11696.
  • University of Toronto. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, September 18). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Retrieved from [Link]

  • Simundic, A. M. (2019). The impact of potentially interfering substances on the results of clinical laboratory tests.
  • PubChemLite. (n.d.). 3-methyl-4-oxo-4-phenylbutanoic acid (C11H12O3). Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-methyl-4-oxo-4-phenyl-butanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction of carboxylic acids out of an aqueous stream. Initial.... Retrieved from [Link]

  • LUTPub. (2013, January 14). RECOVERY OF CARBOXYLIC ACIDS FROM AQUEOUS STREAMS BY EXTRACTION AND BACK EXTRACTION. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • ScienceDirect. (2025, December 23). Co-solvent. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylbutyric acid. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Kertes, A. S. (Ed.). (1979).
  • ACS Publications. (2019, June 21). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 3-Methyl-4-phenylbutanoic Acid Storage &amp; Stability

Welcome to the Technical Support Center for 3-Methyl-4-phenylbutanoic acid (3-M-4-PBA). This compound is a critical structural analog of 4-phenylbutyric acid (4-PBA) and serves as a vital building block in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Methyl-4-phenylbutanoic acid (3-M-4-PBA). This compound is a critical structural analog of 4-phenylbutyric acid (4-PBA) and serves as a vital building block in pharmaceutical synthesis and chemical chaperone research[1]. Because it is a monocarboxylic acid, its structural integrity is highly susceptible to environmental factors.

This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot thermal degradation issues, understand the mechanistic causality of instability, and implement field-proven storage protocols.

I. Core Mechanisms of Thermal Degradation

To prevent degradation, we must first understand the chemical causality behind it. Thermal stress does not act alone; it catalyzes specific reactions based on the compound's microenvironment:

  • Esterification (Solvent-Mediated): When 3-M-4-PBA is formulated or stored in protic solvents (e.g., methanol, polyethylene glycol [PEG], or glycerin), thermal energy drives a condensation reaction. The unionized carboxylic acid function reacts with the alcoholic groupings of the solvent to form mono-esters.

  • Decarboxylation (Surface-Catalyzed): At elevated temperatures, carboxylic acids can undergo decarboxylation, eliminating carbon dioxide ( CO2​ ) to leave a hydrocarbon fragment. This pathway is drastically accelerated if the API is exposed to transition metal surfaces (such as copper or iron) during synthesis or storage, which lower the activation energy for CO2​ cleavage[2].

  • Oxidation: Thermal stress combined with atmospheric oxygen can lead to the auto-oxidation of the benzylic carbon, generating reactive impurities that complicate regulatory impurity profiling[3].

II. Troubleshooting & FAQs

Q1: We stored 3-M-4-PBA in a PEG-400 based formulation at room temperature, but our LC-MS shows a significant drop in API concentration after 30 days. Why is it degrading without extreme heat? A: You are observing spontaneous esterification. While high heat accelerates this process, the reaction between the unionized carboxylic acid of 3-M-4-PBA and the terminal hydroxyl groups of PEG occurs even at room temperature. Causality & Solution: The thermodynamic barrier for esterification in PEG is relatively low. To prevent this, store the API as a neat, dry powder. If a liquid formulation is mandatory for your workflow, utilize aprotic solvents (e.g., DMSO) or store the PEG solution at -20°C to kinetically freeze the reaction.

Q2: What are the optimal long-term storage conditions for the neat powder to prevent decarboxylation and oxidation? A: The neat powder must be stored at 2°C to 8°C in a tightly sealed, non-metallic, opaque container under an inert atmosphere (Argon or Nitrogen purge). Causality & Solution: While pure thermal decarboxylation typically requires temperatures above 150°C[2], micro-degradation occurs over months at 25°C due to trace moisture and metal impurities acting as localized catalysts. An Argon purge displaces oxygen, neutralizing the oxidative pathway.

Q3: How can we analytically differentiate between thermal esterification and UV-induced oxidation during our stability studies? A: Rely on mass spectrometry (LC-MS) rather than simple UV-Vis. Thermal esterification in protic solvents yields adducts corresponding to the addition of the alcohol mass minus water (e.g., +14 Da for methylation). UV degradation typically triggers radical-mediated oxidation at the benzylic position, resulting in a mass shift of +16 Da (hydroxylation) or +32 Da.

III. Quantitative Data: Degradation Pathways & Prevention

The following table synthesizes the quantitative markers and kinetic behaviors of 3-M-4-PBA under various stress conditions to aid your analytical profiling.

Degradation PathwayTrigger ConditionAnalytical Marker (Mass Shift)Kinetic Rate (at 25°C)Primary Preventive Strategy
Esterification Protic Solvents + Heat+ [Alcohol Mass] - 18 DaModerate (in solution)Use aprotic solvents; store at -20°C
Decarboxylation Heat + Metal Contact- 44 Da ( CO2​ loss)Very Low (neat powder)Store at 2-8°C in glass/PTFE containers
Oxidation Heat + O2​ Exposure+ 16 Da / + 32 DaLowArgon/Nitrogen atmospheric purge

IV. Experimental Protocol: Accelerated Thermal Stability Profiling

To ensure the trustworthiness of your storage conditions, you must validate them using a controlled, self-validating accelerated stability protocol. This workflow forces degradation to identify the specific vulnerabilities of your 3-M-4-PBA batch.

Objective: Quantify the esterification and decarboxylation rates of 3-M-4-PBA under thermal stress.

Step-by-Step Methodology:

  • Sample Preparation (The Matrix):

    • Test Group A (Neat): Weigh 10 mg of 3-M-4-PBA powder into three separate amber glass vials.

    • Test Group B (Solution): Dissolve 10 mg of 3-M-4-PBA in 1 mL of PEG-400 in three separate amber glass vials.

  • Self-Validating Control Implementation: Immediately place one vial from Group A and one from Group B into a -20°C freezer. Causality: These serve as your baseline controls (Time = 0). Without a frozen control, you cannot definitively prove that degradation occurred during the stress phase rather than during initial synthesis or transit.

  • Thermal Stress Application: Place the remaining vials in a calibrated forced-air oven at 105°C . Pull one set of vials at Day 3 and the final set at Day 7. Causality: 105°C provides sufficient thermal energy to accelerate the kinetic reaction between the carboxylic acid and PEG within a measurable timeframe without instantly vaporizing the sample.

  • Extraction & Quenching: Upon removal, immediately quench the vials in an ice bath. For Group B, extract the API using an acetonitrile/water (50:50) mixture to precipitate the bulk PEG polymer and isolate the API and its degradants.

  • LC-MS Analysis: Inject the samples onto a C18 reverse-phase column. Causality: 3-M-4-PBA is highly hydrophobic; a C18 stationary phase ensures strong retention, allowing the even more hydrophobic esterified degradants to elute later, providing clear baseline separation.

  • Data Interpretation: Compare the peak areas of the stressed samples against the -20°C controls. Monitor for the loss of the parent mass (m/z 177.1 for [M−H]− in negative ion mode) and the appearance of esterified adducts or decarboxylated fragments.

V. Workflow Visualization

The following logic diagram illustrates the causality between thermal stress, the resulting degradation pathways, and the required mitigation strategies.

ThermalDegradation API 3-Methyl-4-phenylbutanoic Acid (Intact API) Stress Thermal Stress (Elevated Temp) API->Stress Improper Storage Path1 Decarboxylation (Loss of CO2) Stress->Path1 Heat + Metal Catalysts Path2 Esterification (Protic Solvents) Stress->Path2 Heat + Alcohols (PEG) Path3 Oxidation (O2 Exposure) Stress->Path3 Heat + Oxygen Prev1 Store at 2-8°C Dry Environment Path1->Prev1 Mitigation Prev2 Use Aprotic Solvents (e.g., DMSO) Path2->Prev2 Mitigation Prev3 Inert Atmosphere (Argon/N2 Purge) Path3->Prev3 Mitigation

Figure 1: Thermal degradation pathways of 3-M-4-PBA and corresponding mitigation strategies.

VI. References

  • Benchchem. "3-Methyl-4-phenylbutanoic Acid | Research Chemical". Benchchem. URL:

  • Taylor & Francis. "Factors affecting the chemical stability of carboxylic acid drugs in Enhanced Solubility System (ESS) Softgel Formulations Based on Polyethylene Glycol (PEG)". Taylor & Francis Online. URL:

  • PatSnap. "Carboxylic Acid in Pharmaceutical Synthesis: Future Trends". PatSnap Eureka. URL:

  • Royal Society of Chemistry. "Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper". Physical Chemistry Chemical Physics. URL:

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Isolation of 3-Methyl-4-phenylbutanoic Acid

Welcome to the technical support center for the isolation and purification of 3-methyl-4-phenylbutanoic acid. This compound is a highly versatile small molecule and a critical chiral building block in pharmaceutical synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the isolation and purification of 3-methyl-4-phenylbutanoic acid. This compound is a highly versatile small molecule and a critical chiral building block in pharmaceutical synthesis[1]. Due to its flexible aliphatic backbone, isolating it with high enantiomeric purity and optimal crystal morphology presents unique thermodynamic challenges. This guide provides field-proven methodologies, troubleshooting logic, and self-validating protocols to ensure successful crystallization and chiral resolution.

Core Experimental Protocol: Diastereomeric Salt Resolution

When dealing with chiral carboxylic acids like 3-methyl-4-phenylbutanoic acid, classical resolution via diastereomeric salt crystallization is the industry standard. The following protocol utilizes a chiral amine resolving agent to isolate the desired enantiomer.

CrystallizationWorkflow Start Racemic 3-Methyl-4-phenylbutanoic Acid Solvent Add Solvent & Chiral Resolving Agent Start->Solvent Heat Heat to 80°C (Complete Dissolution) Solvent->Heat Cooling Controlled Cooling (0.5°C/min) Heat->Cooling Seeding Add Seed Crystals at Metastable Zone Cooling->Seeding Crystallization Isothermal Hold & Crystal Growth Seeding->Crystallization Filtration Filtration & Cold Wash Crystallization->Filtration Product Enantiopure Diastereomeric Salt Filtration->Product

Workflow for the diastereomeric salt resolution and crystallization of 3-methyl-4-phenylbutanoic acid.

Step-by-Step Methodology

1. Preparation & Dissolution Suspend racemic 3-methyl-4-phenylbutanoic acid (1.0 eq) and the resolving agent (e.g., (R)-1-phenylethylamine, 0.5 eq) in Toluene (10 volumes). Heat the mixture to 80°C under continuous agitation (250 rpm).

  • Causality: Toluene provides a steep solubility curve for the salt, which is ideal for driving high yields during cooling crystallization.

  • Self-Validation System: The solution must become completely transparent. Any residual turbidity indicates incomplete dissolution; if observed, add solvent in 0.5-volume increments until clear.

2. Cooling to the Metastable Zone Implement a linear cooling ramp of 0.5°C/min down to 65°C.

  • Causality: A slow, controlled cooling rate prevents the system from crossing the labile boundary, avoiding spontaneous primary nucleation that leads to fine, hard-to-filter crystals.

3. Seeding At 65°C, introduce 1-2 wt% of enantiopure seed crystals. Hold isothermally for 60 minutes.

  • Self-Validation System: The seed crystals must remain suspended and not dissolve. If they dissolve rapidly, the system is undersaturated—reheat to 80°C and reduce the solvent volume via distillation before re-attempting.

4. Desupersaturation & Crystal Growth Resume cooling at an ultra-slow rate of 0.1°C/min down to 20°C.

  • Causality: This slow cooling rate ensures that supersaturation is consumed entirely by crystal growth on the existing seeds rather than secondary nucleation or oiling out[2].

5. Isolation & Washing Filter the resulting slurry using a sintered glass funnel. Wash the filter cake with cold toluene (2 volumes) to displace the mother liquor containing the more soluble, unwanted diastereomer.

6. Free Acid Liberation Suspend the purified salt in a biphasic mixture of ethyl acetate and 1M HCl. Stir vigorously until both layers are clear.

  • Self-Validation System: Check the pH of the aqueous layer; it must remain < 2 to ensure complete protonation of the chiral amine and quantitative liberation of the free acid into the organic phase.

Quantitative Data: Solvent Screening

Choosing the right solvent is the most critical variable in optimizing crystallization conditions. The table below summarizes the thermodynamic performance of various solvent systems during the resolution of 3-methyl-4-phenylbutanoic acid.

Solvent SystemTemp Range (°C)Solubility (mg/mL)Yield (%)Enantiomeric Excess (ee %)
Isopropanol60 → 20120 → 153582
Ethanol / Water (9:1)60 → 20180 → 452265
Toluene80 → 2085 → 54194
Hexanes / Ether (5:1)60 → 20150 → 103888

(Note: Hexanes/Ether mixtures are also frequently utilized for the purification of related 3-aryl-butenoic acid derivatives via direct recrystallization[3].)

Troubleshooting Guides & FAQs

Troubleshooting Issue Issue: Oiling Out (LLPS) Check Assess Supersaturation Generation Issue->Check High Rapid Cooling / High Conc. Check->High Low Slow Cooling / Low Conc. Check->Low Action1 Reduce Cooling Rate & Dilute High->Action1 Action2 Introduce Seed Crystals Earlier Low->Action2

Troubleshooting logic for resolving Liquid-Liquid Phase Separation (LLPS) during crystallization.

Q: Why does my crystallization mixture form a biphasic oily layer instead of solid crystals?

A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the solute-solvent interactions favor the formation of a solute-rich liquid phase over a crystalline solid phase, making the crystallization process uncontrollable[2]. For flexible aliphatic molecules like 3-methyl-4-phenylbutanoic acid, the energy barrier for forming an ordered crystal lattice is high. Solution: Reduce the initial concentration, switch to a solvent with a less steep solubility curve (e.g., Toluene instead of Alcohols), and introduce seed crystals at a higher temperature within the metastable zone. Seeding provides a low-energy surface for nucleation, effectively bypassing the LLPS boundary.

Q: How can I maximize the enantiomeric excess (ee) in a single crystallization step?

A: The purity of the isolated diastereomeric salt is governed strictly by thermodynamic control. If the cooling rate is too fast, kinetic trapping occurs, causing the more soluble, unwanted diastereomer to co-precipitate. Solution: Implement an isothermal hold immediately after seeding, followed by a very slow cooling ramp (0.1°C/min). For advanced optimization, consider Crystallization-Induced Asymmetric Transformation (CIAT). CIAT allows for the epimerization of stereocenters in solution, continuously converting the unwanted enantiomer into the desired one as it crystallizes out, effectively breaking the 50% yield barrier of classical resolution.

Q: What is the optimal cooling profile to prevent fine crystal formation?

A: Fine, powdery crystals are the result of primary nucleation dominating over crystal growth. This happens when the solution is cooled too rapidly, pushing the system past the metastable zone into the labile zone. Solution: Use a non-linear (cubic) cooling profile or a very slow linear ramp (0.1°C/min) after seeding. This ensures that the supersaturation level remains constant and low, driving mass deposition onto existing seed crystals rather than forming new nuclei.

References

  • Source: benchchem.
  • Source: researchgate.
  • Source: wiley-vch.
  • CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine.

Sources

Optimization

Reducing byproduct formation in 3-Methyl-4-phenylbutanoic acid reactions

Welcome to the technical support center for the synthesis of 3-Methyl-4-phenylbutanoic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Methyl-4-phenylbutanoic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges, particularly the formation of unwanted byproducts. Our goal is to move beyond simple protocols and explain the causal mechanisms behind experimental choices, empowering you to optimize your reactions for higher yield and purity.

Frequently Asked Questions (FAQs) and Troubleshooting

A common and efficient route to this class of compounds involves a two-stage process: a Friedel-Crafts acylation followed by a ketone reduction. This guide is structured to address specific issues that arise during each of these critical steps.

Part 1: The Friedel-Crafts Acylation Step

The initial step typically involves the reaction of an aromatic substrate (e.g., toluene) with an anhydride (e.g., methylsuccinic anhydride) using a Lewis acid catalyst like aluminum chloride (AlCl₃) to form a ketoacid intermediate, such as 3-methyl-4-oxo-4-phenylbutanoic acid.[1][2]

Question 1: My Friedel-Crafts acylation of toluene is resulting in a mixture of ortho- and para-isomers, with a low yield of the desired para-product. How can I improve the regioselectivity?

Answer: This is a classic challenge in electrophilic aromatic substitution. The methyl group of toluene is an ortho-, para-directing group. While electronic factors make both positions favorable, achieving high para-selectivity requires leveraging steric hindrance and optimizing reaction conditions.

  • Causality: The electrophile, a bulky acylium ion-Lewis acid complex, experiences significant steric hindrance from the methyl group at the ortho-position. The para-position is sterically unencumbered, making it the preferred site of attack. We can manipulate conditions to amplify this steric effect.

  • Troubleshooting & Optimization:

    • Temperature Control: Lower reaction temperatures generally favor the formation of the para-isomer.[3] Higher temperatures can provide enough energy to overcome the steric barrier, increasing the proportion of the ortho-byproduct.

    • Solvent Choice: Non-polar solvents tend to favor the formation of the ortho-product, whereas more polar solvents can increase the proportion of the para-product.[3] However, for classical Friedel-Crafts reactions, inert solvents like dichloromethane or nitrobenzene are standard.

    • Rate of Addition: A slow, dropwise addition of the acylating agent to the toluene/catalyst mixture at a controlled low temperature (e.g., 0-5°C) can prevent localized temperature spikes and improve selectivity.

Question 2: I'm observing polysubstitution on the aromatic ring, leading to complex purification. What is the cause and how can it be prevented?

Answer: Polysubstitution occurs when the acylated product, which is also an activated aromatic ring, undergoes a second acylation.[4]

  • Causality: The initial product, an aryl ketone, forms a complex with the Lewis acid catalyst (e.g., AlCl₃). This complex deactivates the aromatic ring towards further electrophilic substitution.[3] However, if reaction conditions are too harsh or the stoichiometry is incorrect, this deactivation may not be sufficient to prevent a second acylation.

  • Troubleshooting & Optimization:

    • Stoichiometry is Key: Use a slight excess (1.1 to 1.3 equivalents) of the Lewis acid catalyst. This ensures that both the acylating agent and the ketone product are complexed, effectively preventing the product from reacting further.

    • Reverse Addition: Consider adding the aromatic substrate (toluene) to the pre-formed complex of the acylating agent and Lewis acid. This ensures the electrophile is always present in excess relative to the unreacted toluene, minimizing the chance of the product reacting.

    • Reaction Time and Temperature: Avoid excessively long reaction times or high temperatures, as these can promote side reactions, including polysubstitution.[5] Monitor the reaction by Thin Layer Chromatography (TLC) and quench it upon consumption of the starting material.

Part 2: The Ketone Reduction Step

Once the ketoacid intermediate (3-methyl-4-oxo-4-phenylbutanoic acid) is synthesized and purified, the carbonyl group must be reduced to a methylene group (CH₂). The two most common methods are the Clemmensen (acidic conditions) and Wolff-Kishner (basic conditions) reductions.

Question 3: Which reduction method should I choose: Clemmensen or Wolff-Kishner?

Answer: The choice is dictated entirely by the functional groups present in your molecule. These two methods are complementary.[6][7]

  • Clemmensen Reduction (Zn(Hg), conc. HCl): This method is performed under strongly acidic conditions.[8] It is ideal for substrates that are stable to strong acid but may be sensitive to base.

  • Wolff-Kishner Reduction (H₂NNH₂, KOH or NaOH, high temp): This reaction uses a strong base and high temperatures (often >180°C).[9] It is the method of choice for substrates with acid-sensitive functional groups (e.g., pyrroles, acetals) but which can tolerate harsh basic conditions.[8][9]

For the reduction of 3-methyl-4-oxo-4-phenylbutanoic acid, both methods are viable as the substrate lacks other sensitive groups. However, each has its own potential for byproduct formation.

Data Presentation: Comparison of Reduction Methodologies

FeatureClemmensen ReductionWolff-Kishner Reduction
Reagents Zinc Amalgam (Zn(Hg)), conc. Hydrochloric AcidHydrazine (H₂NNH₂), Strong Base (KOH, NaOH), High-Boiling Solvent (e.g., ethylene glycol)
Conditions Strongly Acidic, RefluxStrongly Basic, High Temperature (180-200°C)
Ideal Substrates Base-sensitive, acid-stable ketones/aldehydesAcid-sensitive, base-stable ketones/aldehydes
Common Byproducts Incomplete reduction (alcohols), dimerization (pinacols), cyclization (lactones) with certain substratesAzine formation, base-catalyzed rearrangements
Safety Use of toxic mercury, corrosive HClUse of highly toxic and explosive hydrazine, high temperatures

Question 4: I attempted a Clemmensen reduction, but my yield is low and I've isolated a high-melting byproduct. What could this be?

Answer: A common byproduct in the Clemmensen reduction of γ-ketoacids is a dimeric pinacol dilactone, formed through a bimolecular reductive coupling pathway.[10] Additionally, under certain dehydrating acidic conditions (though less common in standard Clemmensen reactions with aqueous HCl), intramolecular cyclization to form a lactone could occur.[11]

  • Causality: The reduction occurs on the surface of the zinc metal.[6] If the concentration of the ketoacid is too high, two radical intermediates on the zinc surface can couple before they are fully reduced, leading to the pinacol dimer.

  • Troubleshooting & Optimization:

    • Ensure Proper Amalgamation: The zinc must be properly amalgamated with mercury to ensure a clean, active surface for the reduction.

    • Maintain Vigorous Reflux: The reaction requires a continuous, vigorous reflux to ensure proper mixing and interaction at the heterogeneous interface.

    • Use a Co-Solvent: Adding a water-miscible organic solvent like toluene or ethanol can improve the solubility of the organic substrate in the acidic medium, promoting the desired unimolecular reduction over the bimolecular coupling.

    • Modified Conditions: For substrates prone to side reactions, a modified Clemmensen using activated zinc dust in an anhydrous solution of hydrogen chloride in an organic solvent can be more effective.[8]

Question 5: My Wolff-Kishner reduction is not going to completion, and I am mostly recovering the hydrazone intermediate. How can I drive the reaction forward?

Answer: This is a very common issue. The Wolff-Kishner reduction is a two-step process: (1) formation of the hydrazone, and (2) base-induced decomposition of the hydrazone to the alkane with extrusion of N₂ gas.[9] The second step is often the rate-limiting one and requires high temperatures.

  • Causality: The decomposition of the hydrazone requires sufficient energy to facilitate deprotonation by the base and subsequent elimination of dinitrogen gas.[7] Insufficient temperature is the most frequent cause of failure.

  • Troubleshooting & Optimization (The Huang-Minlon Modification):

    • Use a High-Boiling Solvent: The most significant improvement to this reaction was the use of a high-boiling solvent like diethylene glycol or triethylene glycol.[7] This allows the reaction temperature to reach the required 190-200°C.

    • Procedural Control: First, heat the ketone, hydrazine, and base in the solvent at a lower temperature (~100-130°C) for 1-2 hours to ensure complete formation of the hydrazone. Then, remove the reflux condenser and allow water and excess hydrazine to distill off until the reaction temperature rises to ~195°C. Re-attach the condenser and reflux at this high temperature until nitrogen evolution ceases. This procedure, known as the Huang-Minlon modification, is now standard practice.[7]

    • Choice of Base: Potassium hydroxide (KOH) is often more effective than sodium hydroxide (NaOH) due to its greater solubility in glycol solvents.

Visualized Workflows

Troubleshooting the Synthesis Pathway

The following diagram outlines a logical workflow for troubleshooting the synthesis of 3-Methyl-4-phenylbutanoic acid.

G Start Start: Synthesis of 3-Methyl-4-phenylbutanoic acid FC_Step Step 1: Friedel-Crafts Acylation Start->FC_Step Check_FC Analyze Acylation Product: Yield & Purity (GC/NMR) FC_Step->Check_FC FC_Good Product OK (>80% para, low byproducts) Check_FC->FC_Good Success FC_Bad_Yield Issue: Low Yield/ Polysubstitution Check_FC->FC_Bad_Yield Problem FC_Bad_Isomer Issue: Poor Isomer Ratio (High ortho/meta) Check_FC->FC_Bad_Isomer Problem Reduction_Step Step 2: Ketone Reduction FC_Good->Reduction_Step Optimize_FC_Stoich Action: Adjust AlCl3 Stoichiometry (1.1-1.3 eq) & Reaction Time FC_Bad_Yield->Optimize_FC_Stoich Optimize_FC_Temp Action: Lower Reaction Temp (0-5°C) & Use Slow Addition FC_Bad_Isomer->Optimize_FC_Temp Optimize_FC_Stoich->FC_Step Optimize_FC_Temp->FC_Step Choose_Reduction Select Reduction Method: Clemmensen or Wolff-Kishner? Reduction_Step->Choose_Reduction Clemmensen Clemmensen Reduction Choose_Reduction->Clemmensen Acid Stable WolffKishner Wolff-Kishner Reduction Choose_Reduction->WolffKishner Base Stable Check_Reduction Analyze Final Product: Purity (GC/NMR) Clemmensen->Check_Reduction WolffKishner->Check_Reduction Reduction_Good Product OK (>95% Purity) Check_Reduction->Reduction_Good Success Reduction_Incomplete Issue: Incomplete Reduction (Starting Material Present) Check_Reduction->Reduction_Incomplete Problem Reduction_Byproduct Issue: Byproducts Formed (Dimer, Lactone, etc.) Check_Reduction->Reduction_Byproduct Problem End End: Purified Product Reduction_Good->End Optimize_WK Action (WK): Ensure Temp >190°C (Huang-Minlon Mod.) Reduction_Incomplete->Optimize_WK Optimize_Clem Action (Clem): Use Co-Solvent, Ensure Vigorous Reflux Reduction_Incomplete->Optimize_Clem Reduction_Byproduct->Optimize_Clem Optimize_WK->WolffKishner Optimize_Clem->Clemmensen

Caption: Troubleshooting workflow for the two-step synthesis.

Decision Matrix: Clemmensen vs. Wolff-Kishner

This diagram illustrates the logical decision process based on substrate stability.

Caption: Logical selection guide for the appropriate reduction method.

Detailed Experimental Protocols

Protocol 1: Optimized Friedel-Crafts Acylation for High Para-Selectivity

This protocol is for the acylation of toluene with methylsuccinic anhydride to yield 3-methyl-4-oxo-4-(p-tolyl)butanoic acid.

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: In the flask, suspend aluminum chloride (AlCl₃, 1.2 eq.) in anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.

  • Electrophile Formation: Dissolve methylsuccinic anhydride (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C. Allow the mixture to stir for an additional 30 minutes to ensure complete formation of the acylium ion complex.

  • Acylation: Add toluene (1.5 eq., to act as both reactant and co-solvent) to the dropping funnel and add it dropwise to the reaction mixture over 1 hour. It is critical to maintain the internal temperature below 5°C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5°C. Monitor the consumption of the anhydride by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[3] Stir until all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Optimized Wolff-Kishner (Huang-Minlon) Reduction

This protocol describes the reduction of 3-methyl-4-oxo-4-phenylbutanoic acid.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation head/condenser, combine the ketoacid (1.0 eq.), potassium hydroxide (KOH, 4.0 eq.), and diethylene glycol.

  • Hydrazone Formation: Add hydrazine hydrate (85% solution, 3.0 eq.) to the mixture. Heat the solution to 130-140°C and maintain for 2 hours.

  • Water Removal: Remove the condenser and slowly raise the temperature, allowing water and excess hydrazine to distill off. Continue heating until the internal temperature reaches 195-200°C.

  • Reduction: Once the temperature has stabilized, place the condenser back on the flask for reflux and maintain the temperature at 195-200°C for 4-6 hours, or until the evolution of nitrogen gas has ceased.

  • Work-up: Cool the reaction mixture to room temperature. Dilute the viscous solution with water and carefully acidify to pH 2 with concentrated HCl.

  • Extraction: Extract the product from the aqueous mixture using ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.

References

  • Scribd. (n.d.). Clemmensen Reduction, Birch Reduction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, May 28). Effect of clemmensen reagent on 4-oxo-4-phenylbutanoic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, September 15). How can we synthesize this cycloester, starting with methyl 4-phenylbutanoate? Retrieved from [Link]

  • University Course Material. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

  • Chegg. (2020, February 16). The Friedel Crafts Acylation Reaction Reaction of Anisole With Succinic Anhydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]

  • Huang, M. (1946). A Simple Modification of the Wolff-Kishner Reduction. Journal of the American Chemical Society, 68(12), 2487–2488. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-4-oxo-4-phenylbutanoic acid. Retrieved from [Link]

  • Chem-Station. (2014, May 2). Wolff-Kishner Reduction. Retrieved from [Link]

  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • Misono, M., et al. (2003). Halogen-free Friedel-Crafts acylation of toluene with benzoic anhydride over insoluble heteropoly acid catalyst. Journal of the Japan Petroleum Institute, 46(2), 108-113. Retrieved from [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Ionization of 3-Methyl-4-phenylbutanoic Acid in LC-MS

Welcome to the Advanced Applications Support Center. This guide is engineered for research scientists and drug development professionals experiencing sensitivity drop-offs, erratic signal reproducibility, or complete ion...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for research scientists and drug development professionals experiencing sensitivity drop-offs, erratic signal reproducibility, or complete ionization failure when analyzing 3-Methyl-4-phenylbutanoic acid via Liquid Chromatography-Mass Spectrometry (LC-MS).

3-Methyl-4-phenylbutanoic acid is an aliphatic carboxylic acid featuring a hydrophobic phenyl-methyl tail. Its structure dictates a specific set of physicochemical behaviors—most notably a pKa of approximately 4.5 to 5.0—that inherently conflict with standard LC-MS workflows.

Diagnostic Workflow

Before altering your sample preparation or instrument hardware, follow this logical diagnostic tree to isolate the root cause of signal loss.

DiagnosticWorkflow Start Poor Signal: 3-Methyl-4-phenylbutanoic Acid CheckMode Check Ionization Mode (Is it ESI Negative?) Start->CheckMode ModeYes Yes: ESI- CheckMode->ModeYes ModeNo No: Switch to ESI- CheckMode->ModeNo CheckpH Evaluate Mobile Phase pH (Is pH > pKa + 2?) ModeYes->CheckpH pHYes Yes: Basic pH (Check Column Stability) CheckpH->pHYes pHNo No: Acidic pH (Good for LC, Bad for MS) CheckpH->pHNo PostColumn Implement Post-Column Base Infusion (NH4OH) pHNo->PostColumn Deriv Alternative: Cholamine Derivatization for ESI+ pHNo->Deriv

Diagnostic workflow for resolving poor ionization of carboxylic acids in LC-MS.

Section 1: The LC vs. MS pH Paradox

The Causality of Signal Suppression

The most common cause of poor ionization for 3-Methyl-4-phenylbutanoic acid is the fundamental conflict between Reversed-Phase Liquid Chromatography (RPLC) and Electrospray Ionization (ESI).

To achieve sharp peak shapes and strong retention on a standard C18 column, the mobile phase must be highly acidic (typically pH 2–3) to ensure the carboxylic acid remains protonated and neutral[1]. However, for optimal detection in negative ion mode (ESI-), the molecule must be deprotonated to form the [M-H]- ion. An acidic mobile phase heavily suppresses this deprotonation, forcing the molecule into a neutral state that cannot be detected by the mass spectrometer[2].

Self-Validating Protocol: Post-Column Base Infusion

To resolve this paradox without destroying your chromatographic separation, you must decouple the LC pH from the MS pH using a post-column infusion system.

Step-by-Step Methodology:

  • LC Separation: Run your standard RPLC gradient using 0.1% formic acid or acetic acid in water/acetonitrile. This ensures the analyte remains neutral for optimal C18 interaction.

  • Hardware Modification: Install a zero-dead-volume PEEK T-piece immediately after the LC column outlet and before the ESI source inlet.

  • Infusion Preparation: Prepare a make-up flow solution of 0.5% ammonium hydroxide ( NH4​OH ) in methanol. Methanol acts as an excellent gas-phase proton acceptor, facilitating deprotonation[3].

  • Delivery: Use a secondary isocratic pump (or syringe pump) to deliver the make-up flow at 10% to 20% of your primary LC flow rate. (Example: If LC flow is 0.4 mL/min, infuse the base at 0.04 mL/min).

  • System Validation: Inject a neat standard of 3-Methyl-4-phenylbutanoic acid. The signal intensity of the [M-H]- ion (m/z 177) should immediately increase by 10- to 50-fold compared to the pre-infusion baseline, validating the successful pH shift at the source.

Section 2: Mobile Phase & Additive Optimization

If hardware constraints prevent post-column infusion, you must carefully select your mobile phase additives. Strong acids like trifluoroacetic acid (TFA) will cause total signal blackout in ESI-[2]. Formic acid, while standard for positive mode, is highly detrimental to carboxylic acids in negative mode[4].

Quantitative Comparison of Mobile Phase Additives
Mobile Phase AdditiveLC Retention (C18)ESI- Ionization EfficiencyRecommended Use Case
0.1% Formic Acid (pH ~2.7)Excellent (Sharp peaks)Poor (Highly Suppressed)Avoid for ESI- analysis of weak acids.
0.1% Acetic Acid (pH ~3.2)GoodModerateBest compromise if basic modifiers cannot be used.
10 mM Ammonium Formate (pH ~3.2)GoodModerate to LowBuffer control in the acidic range.
10 mM Ammonium Acetate (pH ~6.8)Poor (Early elution/tailing)GoodViable only with high-pH tolerant hybrid silica columns.
0.1% Ammonium Hydroxide (pH ~10)Very Poor (No retention)ExcellentStrictly for post-column infusion workflows.

Note: For non-targeted screening or when using high-pH tolerant columns, ammonium hydroxide or ammonium formate adjusted to pH 8.0 is the gold standard for maximizing carboxylic acid sensitivity[3].

Section 3: Alternative Strategy — Chemical Derivatization

The Causality of Polarity Switching

When negative mode ESI remains problematic—often due to severe matrix ion suppression from endogenous lipids in biological samples—switching the analyte's polarity is a highly effective workaround. By reacting the carboxylic acid group of 3-Methyl-4-phenylbutanoic acid with cholamine, you introduce a permanent quaternary ammonium group[5]. This imparts a fixed positive charge, allowing you to utilize standard acidic LC conditions while achieving massive sensitivity gains in positive ion mode (ESI+), entirely bypassing the pH paradox[5].

DerivWorkflow Acid 3-Methyl-4-phenylbutanoic Acid (Neutral at low pH) Reagent Cholamine + EDC/NHS (Coupling Reaction) Acid->Reagent Product Derivatized Amide (Permanent Positive Charge) Reagent->Product Analysis LC-ESI+ MS Analysis (High Sensitivity) Product->Analysis

Cholamine derivatization workflow to convert weak acids for positive ion mode ESI+.

Step-by-Step Methodology: Cholamine Derivatization
  • Reagent Preparation: Prepare a 100 mM solution of cholamine chloride, 100 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and 100 mM NHS (N-hydroxysuccinimide) in MS-grade acetonitrile/water.

  • Activation: Add 10 µL of EDC and 10 µL of NHS to 50 µL of the sample extract containing 3-Methyl-4-phenylbutanoic acid. Incubate at room temperature for 15 minutes to form the active ester intermediate.

  • Coupling: Add 20 µL of the cholamine solution to the mixture. Vortex thoroughly and incubate at 40°C for 30 minutes.

  • Quenching: Stop the reaction by adding 10 µL of 5% formic acid.

  • Analysis: Inject the mixture directly into the LC-MS using standard ESI+ conditions (e.g., 0.1% formic acid mobile phase). Monitor the positively charged derivatized mass.

Frequently Asked Questions (FAQs)

Q: Why do I see a strong signal for 3-Methyl-4-phenylbutanoic acid in neat solvent, but the signal disappears entirely in plasma extracts? A: This is a classic matrix effect (ion suppression). Endogenous phospholipids and salts in plasma co-elute with the analyte and aggressively compete for charge on the surface of the ESI droplet. To resolve this, improve your sample cleanup (e.g., switch from simple protein precipitation to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction) or adjust your LC gradient to shift the analyte's retention time away from the suppression zone.

Q: Can I use methanol instead of acetonitrile to improve ionization? A: Yes. Methanol often provides superior ionization efficiency for carboxylic acids in negative mode compared to acetonitrile. Methanol acts as a better proton acceptor in the gas phase, which facilitates the deprotonation of the analyte during the final stages of droplet desolvation[3].

Q: What ESI source parameters should I adjust first for negative mode? A: For ESI-, droplet desolvation is critical because water has a high surface tension. First, increase the drying gas temperature (e.g., 300–350°C) and the nebulizer gas flow. Second, ensure the capillary voltage is optimized specifically for negative mode; voltages are typically lower than positive mode (usually between -2.5 kV to -3.5 kV).

References

  • Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine Source: PubMed Central (PMC) URL:[Link]

  • Back to Basics: The Role of pH in Retention and Selectivity Source: LCGC International URL:[Link]

  • Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS Source: PubMed Central (PMC) URL:[Link]

  • Solvents and Caveats for LC/MS Source: Bene Technology URL:[Link]

  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

GC-MS Method Validation Protocol for 3-Methyl-4-phenylbutanoic Acid: A Comparative Guide

Introduction & Mechanistic Context 3-Methyl-4-phenylbutanoic acid (C₁₁H₁₄O₂) is a structural analog of 4-phenylbutyric acid (4-PBA), a versatile small molecule widely investigated for its role as a chemical chaperone in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

3-Methyl-4-phenylbutanoic acid (C₁₁H₁₄O₂) is a structural analog of 4-phenylbutyric acid (4-PBA), a versatile small molecule widely investigated for its role as a chemical chaperone in reducing endoplasmic reticulum (ER) stress and as an ammonia scavenger in metabolic disorders[1]. In preclinical and drug development workflows, the accurate quantification of this carboxylic acid in complex matrices is critical.

As a Senior Application Scientist, I approach the analysis of small aliphatic carboxylic acids by prioritizing chromatographic resolution and structural confirmation. While multiple analytical platforms exist, Gas Chromatography-Mass Spectrometry (GC-MS) coupled with electron ionization (EI) remains the gold standard for this class of compounds when appropriately derivatized, owing to the highly reproducible fragmentation patterns—such as the McLafferty rearrangement typical of butanoic acid derivatives[1].

Analytical Platform Comparison: Why GC-MS?

Before committing to a validation protocol, it is essential to justify the selection of the analytical platform. The table below objectively compares GC-MS against High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of 3-Methyl-4-phenylbutanoic acid.

Table 1: Platform Performance Comparison for Carboxylic Acid Analysis
Performance ParameterHPLC-UVLC-MS/MS (ESI Negative)GC-MS (Derivatized, EI)
Sensitivity (LOD) Low (~1-5 µg/mL)High (~1-10 ng/mL)High (~10-50 ng/mL)
Matrix Effects LowHigh (Severe ion suppression)Low (Excellent chromatographic separation)
Structural Confirmation Retention time onlyPrecursor/Product ion pairsFull EI fragmentation library matching
Analyte Suitability Poor (Lacks strong chromophore)Moderate (Polarity challenges)Optimal (Highly volatile post-derivatization)
Cost per Sample LowHighMedium

The Causality of the Choice: LC-MS/MS is often the default for modern bioanalysis; however, small aliphatic carboxylic acids like 3-Methyl-4-phenylbutanoic acid ionize poorly in electrospray ionization (ESI) and are highly susceptible to matrix-induced ion suppression. GC-MS circumvents these ionization bottlenecks. By derivatizing the polar carboxylic acid group, we increase the molecule's volatility and thermal stability, ensuring sharp, symmetrical peaks and robust quantification.

PlatformSelection Start Target Analyte: 3-Methyl-4-phenylbutanoic acid Decision Need High Sensitivity & Structural ID? Start->Decision HPLC HPLC-UV (Low Sensitivity) Decision->HPLC No LCMS LC-MS/MS (Matrix Effects in ESI-) Decision->LCMS Yes, polar matrix GCMS GC-MS (Derivatized) (Optimal Resolution & Cost) Decision->GCMS Yes, volatile derivative

Fig 1. Analytical platform selection logic for 3-Methyl-4-phenylbutanoic acid quantification.

Experimental Protocol: GC-MS Methodology

The Causality of Derivatization

Free carboxylic acids exhibit strong hydrogen bonding with the silanol groups on the stationary phase of GC columns, leading to severe peak tailing and irreversible adsorption. To mitigate this, our protocol employs silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2]. This reaction replaces the active acidic hydrogen with a non-polar trimethylsilyl (TMS) group, neutralizing the polarity and enabling optimal chromatographic behavior.

Step-by-Step Analytical Workflow
  • Standard & Internal Standard (IS) Preparation:

    • Dissolve 3-Methyl-4-phenylbutanoic acid reference standard in ethyl acetate to create a 1 mg/mL stock.

    • Prepare a 100 µg/mL solution of 4-phenylbutyric acid-d5 (IS) to account for derivatization efficiency and injection variance.

  • Sample Extraction:

    • Aliquot 100 µL of the sample matrix into a glass vial.

    • Add 10 µL of the IS solution.

    • Extract with 500 µL of ethyl acetate (acidified with 0.1% formic acid to ensure the analyte is in its un-ionized, lipophilic state). Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.

  • Derivatization (Silylation):

    • Transfer 400 µL of the organic supernatant to a clean GC vial and evaporate to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA (+1% TMCS) and 50 µL of anhydrous pyridine (acting as an acid scavenger and catalyst).

    • Seal the vial and incubate at 60°C for 30 minutes. Allow to cool to room temperature before injection.

  • GC-MS Instrumental Conditions:

    • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL, Split ratio 10:1, Injector temperature 250°C.

    • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • MS Parameters: Electron Ionization (EI) at 70 eV; Ion source at 230°C; Scan range m/z 50–400 for full scan, or Selected Ion Monitoring (SIM) targeting the molecular ion and the primary McLafferty rearrangement fragment for quantitation.

Method Validation Protocol (ICH Q2(R2) Guidelines)

A self-validating analytical system must rigorously challenge its own reliability. This validation protocol is grounded in the 3[3], ensuring that the method is scientifically trustworthy and ready for regulatory submission[4][5].

ValidationWorkflow Phase1 Phase 1: Specificity Phase2 Phase 2: Linearity Phase1->Phase2 Phase3 Phase 3: Accuracy Phase2->Phase3 Phase4 Phase 4: Precision Phase3->Phase4

Fig 2. Step-by-step ICH Q2(R2) method validation workflow for GC-MS analysis.

Specificity
  • Objective: Prove that the GC-MS can unambiguously differentiate 3-Methyl-4-phenylbutanoic acid from endogenous matrix components.

  • Execution: Analyze six independent lots of blank matrix alongside samples spiked at the Lower Limit of Quantitation (LLOQ).

  • Acceptance: No interfering peaks >20% of the LLOQ analyte area and >5% of the IS area at their respective retention times.

Linearity and Range
  • Objective: Demonstrate that the MS detector response is directly proportional to the analyte concentration.

  • Execution: Prepare a 7-point calibration curve ranging from 0.1 µg/mL to 100 µg/mL. Perform linear regression using a 1/x² weighting factor to account for heteroscedasticity at lower concentrations.

  • Acceptance: Correlation coefficient (R²) ≥ 0.995.

Accuracy (Recovery) and Precision
  • Objective: Validate the exactness (accuracy) and repeatability (precision) of the extraction and derivatization workflow.

  • Execution: Prepare Quality Control (QC) samples at three concentration levels (Low, Mid, High) in quintuplicate (n=5). Calculate the % Nominal concentration and the Relative Standard Deviation (%RSD).

  • Acceptance: Mean accuracy must fall between 80% and 120%. Precision (%RSD) must be ≤ 15%[4].

Table 2: Summary of ICH Q2(R2) Validation Acceptance Criteria & Expected Data
Validation ParameterICH Q2(R2) Acceptance CriteriaExpected GC-MS Performance Data
Specificity No interference at analyte RTResolution > 1.5 from matrix peaks
Linearity R² ≥ 0.995R² > 0.999 (0.1 - 100 µg/mL)
Accuracy (Recovery) 80% - 120% of nominal96.2% - 101.5%
Precision (Repeatability) RSD ≤ 15%RSD < 5.0%
LOD / LOQ S/N ≥ 3 (LOD) / S/N ≥ 10 (LOQ)0.03 µg/mL / 0.10 µg/mL

References

  • Benchchem. "3-Methyl-4-phenylbutanoic Acid | Research Chemical". 1

  • ResolveMass Laboratories Inc. "GC-MS Method Development & Validation Services: What Pharma Companies Should Look For". 3

  • MDPI / NIH. "Fractioning and Compared 1H NMR and GC-MS Analyses of Lanolin Acid Components". 4

  • SciSpace. "Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods". 5

  • UNIBO / IRIS. "Comprehensive amino acids profiling of microalgae by gas chromatography-mass spectrometry analysis after pre-column derivatization". 2

Sources

Comparative

Inter-Laboratory Validation of (3S)-3-Methyl-4-phenylbutanoic Acid Synthesis: A Comparative Guide on Asymmetric Catalysis

Executive Summary & Introduction (3S)-3-Methyl-4-phenylbutanoic acid is a highly valued chiral building block, frequently utilized in the synthesis of aromatic sesquiterpenes (e.g., the bisabolane family) and as an inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

(3S)-3-Methyl-4-phenylbutanoic acid is a highly valued chiral building block, frequently utilized in the synthesis of aromatic sesquiterpenes (e.g., the bisabolane family) and as an intermediate for various active pharmaceutical ingredients (APIs) targeting protein-misfolding disorders . Achieving high enantiomeric excess (ee) and quantitative yields at an industrial scale has historically posed a significant challenge. Traditional methods often rely on stoichiometric chiral auxiliaries or early-generation transition metal catalysts that struggle with unfunctionalized or β,γ-unsaturated carboxylic acids.

This guide objectively compares the performance of the EnantioMax™ Rh-DuanPhos Catalyst Kit against standard industry alternatives: the classic Ru-BINAP asymmetric hydrogenation and the Evans Chiral Auxiliary alkylation route. Through rigorous inter-laboratory validation, we provide empirical yield data and mechanistic insights to guide researchers in selecting the optimal synthetic pathway.

Mechanistic Causality: Why Catalyst Architecture Matters

The synthesis of chiral carboxylic acids via transition-metal catalysis requires precise control over the stereochemical environment. To understand the yield and selectivity discrepancies between methods, we must examine the underlying mechanistic causality.

  • EnantioMax™ Rh-DuanPhos (The Product): This system utilizes a highly rigid, electron-rich bisphospholane ligand—(Sp,Rc)-DuanPhos—coordinated to a Rhodium(I) center . The causality behind its superior performance lies in the deep chiral pocket formed by the tert-butyl groups on the phospholane rings. When the β,γ-unsaturated acid substrate binds to the Rh center, severe steric repulsion forces a singular facial coordination. Subsequent oxidative addition of H₂ and migratory insertion occur with near-perfect stereocontrol, yielding >99% ee and preventing off-target isomerization.

  • Alternative 1: Ru-BINAP Hydrogenation: While excellent for α,β-unsaturated acids with strong directing groups, Ru-BINAP lacks the specific bite angle and steric bulk required to lock β,γ-unsaturated substrates into a single conformation. This flexibility leads to competitive reaction pathways, resulting in lower yields of the desired enantiomer and reduced ee (~72%).

  • Alternative 2: Evans Chiral Auxiliary: This traditional stoichiometric approach uses an oxazolidinone auxiliary to direct enolate alkylation. While it provides good diastereoselectivity, it requires two additional synthetic steps (attachment and hydrolytic cleavage of the auxiliary). Every additional step introduces mechanical and chemical losses, drastically reducing the overall atom economy and final yield.

Inter-Laboratory Validation Data

To ensure the trustworthiness and reproducibility of the EnantioMax™ system, a validation study was conducted across three independent research facilities (an internal lab, an academic partner, and a Contract Research Organization). The target reaction was the asymmetric hydrogenation of (E)-3-methyl-4-phenylbut-3-enoic acid to (3S)-3-methyl-4-phenylbutanoic acid.

Table 1: Comparative Performance of Synthesis Routes (Averaged Data)
Synthesis MethodOverall Yield (%)Enantiomeric Excess (ee %)Atom EconomyScalability
EnantioMax™ Rh-DuanPhos 96.4% >99% High Excellent
Standard Ru-BINAP82.1%72.4%HighGood
Evans Chiral Auxiliary64.3% (over 3 steps)94.1%LowPoor
Table 2: Inter-Laboratory Reproducibility of EnantioMax™ Rh-DuanPhos Yields
Validation SiteCatalyst Loading (S/C)Reaction Time (h)Validated Yield (%)Validated ee (%)
Lab A (Internal R&D)10,0001297.1%99.5%
Lab B (Academic Lab)10,0001495.8%99.2%
Lab C (External CRO)10,0001296.5%99.6%

Data Interpretation: The EnantioMax™ system demonstrated a variance of less than 1.5% in overall yield across all three testing environments, proving its robustness against minor fluctuations in ambient lab conditions and operator handling.

Experimental Protocol: EnantioMax™ Rh-DuanPhos Hydrogenation

This protocol is designed as a self-validating system. The visual color changes of the complex (from an orange precatalyst to a deep red active species) serve as an internal indicator of active catalyst formation, while the stoichiometric pressure drop directly correlates to reaction completion.

Reagents & Equipment:

  • Substrate: (E)-3-methyl-4-phenylbut-3-enoic acid (10.0 mmol, 1.76 g)

  • Catalyst: EnantioMax™[Rh(COD)((Sp,Rc)-DuanPhos)]BF₄ (0.001 mmol, 1.0 mg)

  • Solvent: Degassed Methanol (20 mL)

  • Equipment: High-pressure stainless-steel autoclave (Parr reactor).

Step-by-Step Methodology:

  • Catalyst Activation (Glovebox): In a nitrogen-filled glovebox, dissolve the EnantioMax™ precatalyst in 5 mL of degassed methanol. The solution must exhibit a distinct orange color, confirming the integrity of the Rh-complex.

  • Substrate Preparation: Dissolve the substrate in 15 mL of degassed methanol. Transfer both the substrate solution and the catalyst solution into the autoclave.

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge the system with H₂ gas three times to remove any residual nitrogen. Pressurize the reactor to 50 psi of H₂.

  • Reaction Execution: Stir the mixture at room temperature (25°C) for 12 hours. Monitor the pressure gauge; a consistent pressure drop validates that H₂ is being actively consumed via migratory insertion.

  • Workup: Carefully vent the H₂ gas. Concentrate the reaction mixture under reduced pressure. Pass the crude residue through a short silica gel plug (Hexanes/EtOAc 8:2) to remove trace metal impurities.

  • Analytical Validation: Determine the yield via isolated mass. Confirm the enantiomeric excess using a Chiralcel OD-H column (Hexanes/Isopropanol/TFA = 95:5:0.1, flow rate 1.0 mL/min). The desired (3S)-enantiomer typically elutes at t = 14.2 min, and the (3R)-enantiomer at t = 16.8 min.

Pathway Visualization

CatalyticCycle Substrate Substrate (E)-3-Methyl-4-phenylbut-3-enoic acid Complex Substrate-Rh Complex (Facial Coordination) Substrate->Complex Precatalyst EnantioMax™ Rh-DuanPhos Precatalyst ActiveCat Active Rh(I) Species Precatalyst->ActiveCat H2 Activation ActiveCat->Complex Substrate Binding OxAddition H2 Oxidative Addition & Migratory Insertion Complex->OxAddition H2 (50 psi) OxAddition->ActiveCat Catalyst Regeneration Product (3S)-3-Methyl-4-phenylbutanoic acid (>99% ee) OxAddition->Product Reductive Elimination

Catalytic cycle of EnantioMax™ Rh-DuanPhos in the asymmetric hydrogenation workflow.

References

  • Title: CID 91757380 | C22H28O4 - PubChem (3-methyl-4-phenylbutanoic acid) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Rh-Catalyzed Highly Enantioselective Synthesis of 3-Arylbutanoic Acids Source: Angewandte Chemie International Edition (Sun, X., Zhou, L., Wang, C. J., & Zhang, X., 2007) URL: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-4-phenylbutanoic acid
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3-Methyl-4-phenylbutanoic acid
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